[pTyr5] EGFR (988-993) (TFA)
Description
BenchChem offers high-quality [pTyr5] EGFR (988-993) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [pTyr5] EGFR (988-993) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C33H46F3N6O19P |
|---|---|
Molecular Weight |
918.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H45N6O17P.C2HF3O2/c1-14(2)10-22(31(49)50)37-29(47)20(11-16-4-6-17(7-5-16)54-55(51,52)53)36-28(46)19(8-9-23(38)39)34-30(48)21(13-25(42)43)35-26(44)15(3)33-27(45)18(32)12-24(40)41;3-2(4,5)1(6)7/h4-7,14-15,18-22H,8-13,32H2,1-3H3,(H,33,45)(H,34,48)(H,35,44)(H,36,46)(H,37,47)(H,38,39)(H,40,41)(H,42,43)(H,49,50)(H2,51,52,53);(H,6,7)/t15-,18-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
PCQWDGGWAHUXTQ-OUSXHNLLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Function of [pTyr5] EGFR (988-993) (TFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthetic phosphopeptide, [pTyr5] EGFR (988-993) (TFA), focusing on its function as a critical tool in studying Epidermal Growth Factor Receptor (EGFR) signaling. We will delve into its biochemical role, the signaling pathways it influences, quantitative interaction data, and the experimental protocols used for its characterization.
Core Identity and Function
[pTyr5] EGFR (988-993) (TFA) is a synthetic peptide corresponding to amino acid residues 988-993 of the human EGFR. The "[pTyr5]" designation indicates that the tyrosine residue at the fifth position of this peptide, which corresponds to Tyr992 in the full-length EGFR sequence, is phosphorylated. The trifluoroacetate (TFA) salt is a common counterion from the peptide synthesis and purification process.
The primary function of this phosphopeptide is to mimic the autophosphorylated Tyr992 residue of the activated EGFR. Upon ligand binding, EGFR dimerizes and autophosphorylates several tyrosine residues in its C-terminal tail. These phosphorylated tyrosines serve as high-affinity docking sites for various intracellular signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[1] The phosphorylation of Tyr992 is a key event that specifically recruits and activates Phospholipase C-gamma 1 (PLCγ-1), thereby initiating a distinct downstream signaling cascade.[2][3][4]
The EGFR pTyr992 Signaling Pathway
The phosphorylation of EGFR at Tyr992 is a pivotal step in activating the PLCγ-1 signaling pathway. This cascade plays a crucial role in cell proliferation, differentiation, and migration.
Signaling Cascade Overview:
-
Ligand Binding and Receptor Activation: Binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and activation of its intrinsic tyrosine kinase activity.
-
Autophosphorylation: The activated kinase domain of one receptor in the dimer phosphorylates the C-terminal tail of the other receptor on multiple tyrosine residues, including Tyr992.[1]
-
PLCγ-1 Recruitment: The newly formed phosphotyrosine at position 992 (pTyr992) creates a high-affinity binding site for the SH2 domain of PLCγ-1.[4]
-
PLCγ-1 Activation: Upon binding to pTyr992, PLCγ-1 is brought into close proximity to the activated EGFR kinase domain and is itself phosphorylated on tyrosine residues, leading to its enzymatic activation.[5][6]
-
Second Messenger Generation: Activated PLCγ-1 translocates to the plasma membrane and catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
Downstream Effects:
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
-
Cellular Response: The activation of PKC and the rise in intracellular Ca2+ lead to a variety of cellular responses, including gene expression changes, cell proliferation, and cytoskeletal rearrangements.
Quantitative Data
The synthetic peptide [pTyr5] EGFR (988-993) is instrumental in quantifying the interactions within the EGFR signaling network. Below are tables summarizing key quantitative data obtained using this and similar peptides.
Table 1: Inhibition of PLCγ-1 SH2 Domain Binding
This table presents data on the inhibition of binding between PLCγ-1 SH2 domains and phosphorylated EGFR by a peptide derived from the Tyr992 site.
| Peptide (Derived from EGFR Tyr Site) | IC50 (µM) | Assay Description |
| Tyr 992 | 8 | Inhibition of ³⁵S-labeled PLCγ-1 SH2 fusion protein binding to phosphorylated EGFR.[1] |
Table 2: Kinetic Parameters for PTP1B-mediated Dephosphorylation
This table shows the Michaelis-Menten kinetic parameters for the dephosphorylation of an EGFR-derived phosphopeptide by Protein-Tyrosine Phosphatase 1B (PTP1B).
| Substrate | K_M (µM) | k_cat (s⁻¹) | Enzyme | Assay Conditions |
| EGFR (988-998) phosphopeptide | 5.0 ± 0.5 | 27 ± 1 | PTP1B | pH 7.5, 37°C, fluorescence-based assay.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the function of [pTyr5] EGFR (988-993).
4.1 Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
The SH2 domain of PLCγ-1 is purified and dialyzed extensively against a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
The [pTyr5] EGFR (988-993) peptide is dissolved in the final dialysis buffer. Concentrations are determined accurately by UV absorbance or amino acid analysis.
-
-
ITC Experiment:
-
The SH2 domain solution (e.g., 20-50 µM) is loaded into the sample cell of the calorimeter.
-
The phosphopeptide solution (e.g., 200-500 µM) is loaded into the injection syringe.
-
A series of small injections of the peptide solution are titrated into the sample cell containing the SH2 domain.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of peptide to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH).
-
4.2 Fluorescence Polarization (FP) for SH2 Domain Binding
FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.
Methodology:
-
Probe Preparation:
-
A fluorescently labeled version of the [pTyr5] EGFR (988-993) peptide (the "probe") is synthesized (e.g., with a 5-FAM label at the N-terminus).
-
-
Assay Setup (Direct Binding):
-
A constant, low concentration of the fluorescent probe (e.g., 10 nM) is added to a series of wells in a microplate.
-
Increasing concentrations of the PLCγ-1 SH2 domain are added to the wells.
-
The plate is incubated to allow binding to reach equilibrium.
-
-
Measurement:
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The FP signal is plotted against the concentration of the SH2 domain.
-
The data are fitted to a sigmoidal dose-response curve to determine the Kd.
-
-
Competition Assay (for unlabeled inhibitors):
-
A fixed concentration of the fluorescent probe and the SH2 domain (that gives a significant FP signal) are incubated with increasing concentrations of an unlabeled competitor (e.g., non-fluorescent [pTyr5] EGFR (988-993) or a small molecule inhibitor).
-
The decrease in FP is measured, and the data are used to calculate the IC50 of the competitor, which can be converted to a Ki.[3]
-
Conclusion
The synthetic phosphopeptide [pTyr5] EGFR (988-993) (TFA) is an invaluable tool for dissecting the intricacies of EGFR signaling. By mimicking a key autophosphorylation site, it allows for the precise study of protein-protein interactions, the characterization of enzyme kinetics, and the screening of potential therapeutic inhibitors. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to further explore the role of the EGFR-PLCγ-1 axis in health and disease.
References
- 1. Inhibition of binding of phospholipase C gamma 1 SH2 domains to phosphorylated epidermal growth factor receptor by phosphorylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Characterization of the Inhibition of Protein Tyrosine Phosphatase-1B by Vanadyl (VO2+) Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high-affinity binding site for SH2 domains of phospholipase C gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase C-γ1 is Required for the Epidermal Growth Factor Receptor-induced Squamous Cell Carcinoma Cell Mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | EGFR interacts with phospholipase C-gamma [reactome.org]
The Pivotal Role of Tyrosine 992 Phosphorylation in EGFR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a critical mediator of cellular signaling, governing processes such as proliferation, differentiation, and survival. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on several tyrosine residues within its cytoplasmic tail. Each phosphorylated tyrosine serves as a docking site for specific downstream signaling proteins, thereby initiating a cascade of intracellular events. Among these phosphorylation sites, Tyrosine 992 (Tyr992 or Y992) plays a crucial and well-defined role, primarily as the high-affinity binding site for the SH2 domain of Phospholipase C gamma (PLCγ). This interaction is a key node in the EGFR signaling network, leading to the activation of the PLCγ pathway and influencing a range of cellular functions and pathological states, including cancer. This technical guide provides an in-depth exploration of the role of Tyr992 phosphorylation in EGFR signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
The Function of Tyr992 Phosphorylation in EGFR Signaling
Phosphorylation of Tyrosine 992 is a critical event in the propagation of signals downstream of EGFR activation. Its primary and most well-documented function is to serve as a direct binding site for the Src Homology 2 (SH2) domain of Phospholipase C gamma 1 (PLCγ1)[1][2][3][4][5][6]. This recruitment of PLCγ1 to the activated receptor is essential for its subsequent tyrosine phosphorylation by EGFR, leading to its enzymatic activation[3][5].
Activated PLCγ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[7][8]. IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). This cascade of events influences a multitude of cellular processes, including cell proliferation, migration, and membrane ruffling[2][7].
Beyond its interaction with PLCγ, the phosphorylation of Tyr992 has been implicated in the binding of other signaling proteins, including the tyrosine-protein phosphatase non-receptor type 11 (SHP2) and the guanine nucleotide exchange factor VAV2[1]. SHP2 can dephosphorylate this site, acting as a negative regulator[1]. The binding of VAV2 suggests a link to the regulation of Rho family GTPases and cytoskeletal dynamics.
Furthermore, studies have shown that ionizing radiation (IR) can induce a significant increase in Tyr992 phosphorylation, even more so than ligand binding, suggesting a role for this specific phosphorylation event in the cellular response to DNA damage[9]. In the context of cancer, aberrant Tyr992 phosphorylation has been observed in various tumors, including colorectal cancer, and has been linked to the activation of STAT3, a key transcription factor involved in tumorigenesis[10].
Quantitative Data on Tyr992 Phosphorylation
The following tables summarize key quantitative findings related to the phosphorylation of EGFR at Tyrosine 992.
| Stimulus | Cell Line/System | Fold Increase in Tyr992 Phosphorylation (approx.) | Reference |
| Ionizing Radiation (IR) | Human Carcinoma Cells | 2-fold higher than EGF stimulation | [9] |
| Sodium Vanadate (phosphatase inhibitor) | CHO and A431 cells | Up to 8-fold increase in basal level | [9] |
| SHP2 Mutant Expression | CHO cells | Up to 8-fold increase in basal level | [9] |
| EGF + 50% 10PAM | MDA-MB-231, MCF-10A, MCF-7 | Highly activated | [11] |
Table 1: Induction of EGFR Tyr992 Phosphorylation
| Inhibitor | Cell Line/System | Effect on Tyr992 Phosphorylation | Reference |
| Erlotinib | Head and Neck Squamous Cell Carcinoma (HNSCC) | Ineffective inhibitor, may lead to compensatory increase | |
| Combined HDAC and PI3K inhibition | Erlotinib-resistant HNSCC cells | Synergistic repression |
Table 2: Inhibition of EGFR Tyr992 Phosphorylation
| Cancer Type | Prevalence of pTyr992 | Correlation | Reference |
| Colorectal Carcinoma | Detected in 40% of cases | Correlated with STAT3 phosphorylation (p=0.01) | [10] |
Table 3: Clinical Relevance of Tyr992 Phosphorylation
Signaling Pathways Involving Tyr992 Phosphorylation
The phosphorylation of Tyr992 is a key branching point in the EGFR signaling network, primarily initiating the PLCγ pathway.
Caption: EGFR Tyr992 Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Tyr992 phosphorylation and its downstream effects.
Immunoprecipitation and Western Blotting for pTyr992 Detection
This protocol describes the immunoprecipitation of total EGFR followed by Western blot analysis to detect phosphorylation at Tyr992.
Caption: Immunoprecipitation and Western Blot Workflow.
Detailed Steps:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Starve cells in serum-free medium for 12-16 hours before stimulation with EGF or other treatments.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation:
-
Incubate 500-1000 µg of protein lysate with a primary antibody against total EGFR (2-4 µg) overnight at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tyr992 of EGFR (e.g., Rabbit anti-pEGFR Y992) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for the amount of immunoprecipitated EGFR, the membrane can be stripped and re-probed with an antibody against total EGFR.
Site-Directed Mutagenesis to Study Tyr992 Function
This protocol outlines the generation of a Tyr992 to Phenylalanine (Y992F) mutant to abolish phosphorylation at this site.
Caption: Site-Directed Mutagenesis Workflow.
Detailed Steps:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation (e.g., changing the TAT or TAC codon for Tyrosine to TTT or TTC for Phenylalanine). The primers should have a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid containing the wild-type EGFR cDNA as the template and the designed mutagenic primers. Use a thermal cycler with the appropriate program (typically 12-18 cycles).
-
DpnI Digestion: Digest the PCR product with the DpnI restriction enzyme for 1 hour at 37°C. DpnI specifically digests the methylated and hemimethylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation: Transform the DpnI-treated DNA into a highly competent strain of E. coli.
-
Plasmid Isolation and Sequencing: Select several colonies and isolate the plasmid DNA using a miniprep kit. Verify the presence of the desired Y992F mutation by DNA sequencing.
-
Transfection and Expression: Transfect the sequence-verified mutant EGFR plasmid into the desired mammalian cell line for functional studies.
-
Functional Analysis: Compare the signaling outputs of cells expressing wild-type EGFR versus the Y992F mutant. This can include assessing PLCγ phosphorylation, calcium mobilization, and cellular phenotypes like migration and proliferation.
Conclusion
The phosphorylation of Tyrosine 992 is a cornerstone of EGFR signaling, acting as a critical interface for the recruitment and activation of PLCγ. This event triggers a well-defined signaling cascade that has profound effects on cellular behavior and is frequently dysregulated in cancer. A thorough understanding of the mechanisms governing Tyr992 phosphorylation, its downstream consequences, and its role in disease is paramount for the development of novel therapeutic strategies targeting the EGFR pathway. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of EGFR signaling.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Requirement of autophosphorylated tyrosine 992 of EGF receptor and its docking protein phospholipase C gamma 1 for membrane ruffle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Transforming potentials of epidermal growth factor and nerve growth factor receptors inversely correlate with their phospholipase C gamma affinity and signal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase activity is essential for the association of phospholipase C-gamma with the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | PLC-gamma1 signalling [reactome.org]
- 9. Requirement of Tyr-992 and Tyr-1173 in phosphorylation of the epidermal growth factor receptor by ionizing radiation and modulation by SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Epidermal growth factor potentiates EGFR(Y992/1173)-mediated therapeutic response of triple negative breast cancer cells to cold atmospheric plasma-activated medium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of [pTyr5] EGFR (988-993) (TFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core mechanism of action of the synthetic phosphopeptide, [pTyr5] EGFR (988-993) (TFA). This peptide is a critical tool for investigating cellular signaling pathways, particularly those governed by protein tyrosine phosphatases.
Core Mechanism of Action: A High-Affinity Substrate for PTP1B
The primary and well-documented mechanism of action of [pTyr5] EGFR (988-993) (TFA) is its function as a high-affinity substrate for Protein-Tyrosine Phosphatase 1B (PTP1B).[1][2][3][4][5] PTP1B is a key negative regulator of insulin and leptin signaling pathways and is implicated in various human diseases, including cancer and metabolic disorders.
The peptide corresponds to the amino acid sequence Asp-Ala-Asp-Glu-pTyr-Leu, which encompasses the autophosphorylation site Tyr992 of the Epidermal Growth Factor Receptor (EGFR).[6][7][8] The presence of the phosphotyrosine (pTyr) at position 5 is critical for its recognition and binding by the active site of PTP1B.
Structural Insights into the PTP1B-[pTyr5] EGFR (988-993) Interaction
The crystal structure of PTP1B in complex with the EGFR (988-993) phosphopeptide (DADEpYL-NH2) has been elucidated, providing a detailed understanding of the molecular interactions that govern their binding.[1][2][5]
Key features of this interaction include:
-
Phosphotyrosine Recognition: The phosphate group of the pTyr residue is a primary determinant of binding and is coordinated by a conserved phosphate-binding loop within the PTP1B active site.
-
Role of Surrounding Residues: The acidic residues (Asp and Glu) preceding the phosphotyrosine are crucial for the specificity and high-affinity binding to PTP1B.[1][2] These residues form favorable interactions with complementary basic residues in the PTP1B active site.
Quantitative Data
| Parameter | Value | Peptide Substrate | Enzyme | Reference |
| Km | 2.3 ± 0.6 µM | EGFR (988-998) | PTP1B | [4] |
| kcat | 0.02 ± 0.005 s-1 | EGFR (988-998) | PTP1B | [4] |
Signaling Pathway
The interaction between [pTyr5] EGFR (988-993) and PTP1B is a key regulatory node in EGFR signaling. In a cellular context, PTP1B dephosphorylates the activated EGFR at Tyr992, thereby attenuating downstream signaling cascades. The [pTyr5] EGFR (988-993) peptide is used as a tool to study this specific dephosphorylation event.
Experimental Protocols
In Vitro PTP1B Kinetic Assay using a Phosphopeptide Substrate
This protocol is adapted from studies investigating the kinetics of PTP1B with EGFR-derived phosphopeptides.[4]
Objective: To determine the kinetic parameters (Km and kcat) of PTP1B-mediated dephosphorylation of [pTyr5] EGFR (988-993).
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
[pTyr5] EGFR (988-993) (TFA) peptide
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 2 mM EDTA, 5 mM DTT
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 620-660 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of [pTyr5] EGFR (988-993) in sterile water or a suitable buffer.
-
Dilute the PTP1B enzyme to the desired working concentration in Assay Buffer.
-
Prepare a series of substrate dilutions of the [pTyr5] EGFR (988-993) peptide in Assay Buffer.
-
-
Enzyme Reaction:
-
Add a fixed amount of PTP1B to each well of a 96-well plate.
-
Initiate the reaction by adding the varying concentrations of the peptide substrate to the wells.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620-660 nm.
-
Create a standard curve using the provided phosphate standards.
-
Calculate the amount of phosphate released in each reaction.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax and the enzyme concentration.
-
Concluding Remarks
The [pTyr5] EGFR (988-993) (TFA) peptide is a highly specific and valuable tool for the in-depth study of PTP1B activity and its role in regulating EGFR signaling. Its primary mechanism of action is as a substrate for PTP1B, enabling detailed kinetic and structural analyses of this crucial enzyme-substrate interaction. While its direct effects in a cellular context are less explored, its utility in biochemical and biophysical assays provides a solid foundation for understanding the molecular basis of PTP1B-mediated signal transduction and for the development of novel therapeutic inhibitors. Further research into its interactions with other signaling proteins and its effects in living cells will undoubtedly provide a more comprehensive picture of its biological significance.
References
- 1. Structural basis of plasticity in protein tyrosine phosphatase 1B substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic characterization of the inhibition of protein tyrosine phosphatase-1B by Vanadyl (VO2+) chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1een - Proteopedia, life in 3D [proteopedia.org]
- 6. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophosphorylation of the intracellular domain of the epidermal growth factor receptor results in different effects on its tyrosine kinase activity with various peptide substrates. Phosphorylation of peptides representing Tyr(P) sites of phospholipase C-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of autophosphorylation of epidermal growth factor receptor by small peptides in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Understanding EGFR Autophosphorylation at Tyr992: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a critical mediator of cellular signaling, governing processes such as proliferation, differentiation, migration, and survival.[1][2] Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation of several tyrosine residues within its cytoplasmic tail.[3][4] These phosphorylated tyrosines serve as docking sites for a variety of signaling proteins containing Src Homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, thereby initiating downstream signaling cascades.[5] This guide focuses on the significance, signaling pathways, and experimental analysis of a key autophosphorylation site: Tyrosine 992 (Tyr992 or Y992).
Phosphorylation of Tyr992 is a crucial event that directly recruits and activates Phospholipase C gamma 1 (PLCγ1).[1][5][6][7][8][9][10] This interaction is pivotal for initiating downstream signals that influence cell motility, and it has been implicated in the pathology of various cancers, including colorectal and esophageal carcinomas.[11][12] Understanding the nuances of Tyr992 phosphorylation is therefore essential for developing targeted cancer therapies.
Quantitative Data on EGFR Tyr992 Phosphorylation
The following tables summarize quantitative data from various studies on the detection and modulation of EGFR Tyr992 phosphorylation.
Table 1: Detection of Phosphorylated EGFR (Tyr992) in Colorectal Carcinoma
| Parameter | Value | Reference |
| Detection of p-EGFR (Tyr992) in 126 cases | 40% | [11] |
| Correlation between p-EGFR (Tyr992) and STAT3 levels | p=0.01 | [11] |
Table 2: Relative Distribution of EGFR Autophosphorylation Sites
| Tyrosine Site | Radioactivity Percentage | Reference |
| Tyr1148 | 38% | [13] |
| Tyr1173 | 26% | [13] |
| Tyr1068 | 20% | [13] |
| Tyr1086 | 10% | [13] |
| Tyr992 | 6% | [13] |
Table 3: Modulation of Tyr992 Phosphorylation by Ionizing Radiation (IR) and Phosphatase Inhibition
| Condition | Fold Increase in Tyr992 Phosphorylation | Cell Lines | Reference |
| Response to IR (2 Gy) | ~2.5-fold increase in SHP2 association with EGFR | CHO and A431 | [14] |
| Basal level with SHP2 mutation | Up to 8-fold increase | CHO | [14] |
| Basal level with sodium vanadate (phosphatase inhibitor) | Up to 8-fold increase | CHO and A431 | [14] |
Signaling Pathways Involving EGFR Tyr992 Autophosphorylation
Phosphorylation of Tyr992 is a critical node in the EGFR signaling network, primarily initiating the PLCγ1 pathway, which in turn influences cell migration and other cellular processes.
The PLCγ1 Pathway
Upon autophosphorylation, Tyr992, along with Tyr1173, creates a high-affinity binding site for the SH2 domain of PLCγ1.[1][5][6][8][9][10] This recruitment to the plasma membrane leads to the phosphorylation and activation of PLCγ1 by EGFR.[5] Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade is essential for cytoskeletal reorganization and cell polarization, which are prerequisites for cell motility.[5]
Cross-talk with other Pathways
The phosphorylation of Tyr992 also influences other signaling pathways. Studies have shown a correlation between phosphorylated Tyr992 and the levels of STAT3, a transcription factor involved in tumorigenesis.[11] Additionally, the guanine nucleotide exchange factor VAV2 has been shown to preferentially bind to the phosphorylated Tyr992 site, potentially linking this autophosphorylation event to Rac1-mediated cell migration.[1][6][15] The phosphatase SHP2 dephosphorylates Tyr992, acting as a negative regulator of this signaling axis.[1][6][14]
Experimental Protocols
Investigating EGFR autophosphorylation at Tyr992 involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis to Study Tyr992 Function
This protocol is used to create a non-phosphorylatable EGFR mutant by changing the tyrosine (Y) at position 992 to a phenylalanine (F).
Workflow:
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | EGFR autophosphorylation [reactome.org]
- 4. Autophosphorylation sites on the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-EGF Receptor (Tyr992) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-EGF Receptor Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Enhanced phosphorylation of the epidermal growth factor receptor at the site of tyrosine 992 in esophageal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation of Tyrosine 992, 1068, and 1086 Is Required for Conformational Change of the Human Epidermal Growth Factor Receptor C-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Requirement of Tyr-992 and Tyr-1173 in phosphorylation of the epidermal growth factor receptor by ionizing radiation and modulation by SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell migration signaling through the EGFR-VAV2-Rac1 pathway is sustained in endosomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure of [pTyr5] EGFR (988-993) Peptide
This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological significance of the phosphorylated Epidermal Growth Factor Receptor (EGFR) peptide fragment corresponding to residues 988-993, with a phosphorylated tyrosine at position 5 ([pTyr5] EGFR (988-993)). This peptide is a critical tool for researchers in cell signaling, cancer biology, and drug development.
Introduction
The peptide [pTyr5] EGFR (988-993) is a synthetic hexapeptide that mimics a key autophosphorylation site of the human EGFR. The native sequence, located in the C-terminal tail of the receptor, is Asp-Ala-Asp-Glu-Tyr-Leu. Upon ligand binding and receptor dimerization, the tyrosine residue at position 992 (the fifth residue in this fragment) becomes autophosphorylated.[1][2][3][4] This phosphorylation event is a critical step in the activation of downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[5][6]
The synthetic phosphopeptide, with the sequence H-Asp-Ala-Asp-Glu-Tyr(PO₃H₂)-Leu-NH₂, serves as a vital substrate and binding partner for studying the interactions of various signaling proteins, particularly those containing Src homology 2 (SH2) and phosphotyrosine-binding (PTB) domains.[7][8] It is extensively used in assays to monitor EGFR activation and to screen for inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which dephosphorylate this site.[4][5][9][10]
Physicochemical and Structural Properties
The fundamental properties of the [pTyr5] EGFR (988-993) peptide are summarized below. The structure of this short, flexible peptide is typically determined in complex with a binding partner, as it does not adopt a stable conformation in solution.
| Property | Value | Reference |
| Sequence | H-Asp-Ala-Asp-Glu-pTyr-Leu-NH₂ (DADEpYL-NH₂) | [5][6] |
| Molecular Formula | C₃₁H₄₆N₇O₁₆P | [5] |
| Molecular Weight | 803.72 g/mol | [5] |
| CAS Number | 207554-36-7 | [5] |
| Parent Protein | Epidermal Growth Factor Receptor (EGFR), UniProt: P00533 | [6] |
| Phosphorylation Site | Corresponds to Tyr992 in human EGFR | [1][11] |
High-Resolution Structural Analysis
The three-dimensional structure of the DADEpYL peptide has been resolved at high resolution using X-ray crystallography in a complex with its biological target, Protein Tyrosine Phosphatase 1B (PTP1B). This work provides critical insights into the molecular basis of substrate recognition.
The structural data for the peptide bound to PTP1B is available in the Protein Data Bank (PDB).
| Parameter | Value | PDB Entry |
| Method | X-Ray Diffraction | 1EEO |
| Resolution | 1.80 Å | [12] |
| R-Value Work | 0.183 | [12] |
| R-Value Free | 0.212 | [12] |
In the complex, the peptide binds in a surface groove adjacent to the PTP1B active site.[11] The binding is stabilized by a network of interactions. Key among these are hydrogen bonds between the backbone amides of the phosphotyrosine (pTyr) and leucine residues with the side chain of Asp48 in PTP1B, and another between the backbone carbonyl of the aspartate at position -2 (relative to pTyr) and the backbone amide of Arg47 in PTP1B.[9][12][13] The phosphotyrosine residue itself is the primary anchor, with its phosphate moiety buried deep within the catalytic pocket.[12]
Biological Role and Signaling Pathway
Phosphorylation of Tyr992 on EGFR creates a docking site for various adaptor and effector proteins, initiating downstream signaling.[14] The DADEpYL sequence is specifically recognized by proteins containing SH2 domains, such as Grb2 and SHC, and by the phosphatase PTP1B.[6][7]
The activation of EGFR and the role of the pTyr992 site are depicted in the signaling pathway below. Ligand binding induces receptor dimerization and trans-autophosphorylation of C-terminal tyrosine residues. Adaptor proteins like Grb2 bind to these phosphotyrosine sites, recruiting Son of Sevenless (SOS), which in turn activates the Ras-MAPK cascade, leading to changes in gene expression related to cell proliferation.
Experimental Protocols
The [pTyr5] EGFR (988-993) peptide is a product of chemical synthesis, and its structure in complex with target proteins is determined through biophysical methods.
The standard method for producing this peptide is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol: Fmoc Solid-Phase Peptide Synthesis
-
Resin Preparation: An appropriate solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid (including Fmoc-Tyr(PO(OBzl)₂)-OH for the phosphotyrosine) is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the peptide chain. The reaction is monitored for completion (e.g., using a Kaiser test).
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each amino acid in the sequence (Leu, Glu, Asp, Ala, Asp).
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).[15]
-
Purification: The crude peptide is precipitated, lyophilized, and purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
The process for determining the co-crystal structure of the peptide with a target protein like PTP1B is outlined below.
Protocol: X-ray Crystallography of Peptide-Protein Complex
-
Protein Preparation: The target protein (e.g., PTP1B) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Complex Formation: The purified protein is incubated with a molar excess of the synthesized [pTyr5] EGFR (988-993) peptide.
-
Crystallization: The protein-peptide complex is subjected to crystallization screening using techniques like vapor diffusion (hanging or sitting drop) to find conditions (precipitant, pH, temperature) that yield diffraction-quality crystals.
-
Data Collection: A suitable crystal is cryo-protected, mounted, and exposed to a high-intensity X-ray beam (often at a synchrotron source). Diffraction data are collected.
-
Structure Solution and Refinement: The phases of the diffraction pattern are determined (e.g., by molecular replacement using a known structure of the protein). An initial electron density map is generated, into which the models of the protein and peptide are built and refined to best fit the experimental data, resulting in the final high-resolution structure.[9][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. phcogj.com [phcogj.com]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Influence: A Technical Guide to the Importance of TFA Salt in Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of trifluoroacetic acid (TFA) in the synthesis and purification of peptides. While indispensable in the manufacturing process, residual TFA as a salt can significantly impact the physicochemical properties and biological activity of the final peptide product. This document provides a comprehensive overview of the origins of TFA in synthetic peptides, its multifaceted effects, and detailed protocols for its removal and quantification, empowering researchers to make informed decisions for their experimental and therapeutic applications.
The Genesis of TFA in Synthetic Peptides: A Necessary Component
Trifluoroacetic acid is a cornerstone of modern solid-phase peptide synthesis (SPPS) and purification. Its prevalence stems from two key stages in the peptide production workflow:
-
Cleavage and Deprotection: In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy, a strong acid is required to cleave the synthesized peptide from the solid-phase resin and simultaneously remove the acid-labile side-chain protecting groups. TFA, typically in high concentrations (e.g., 95%), is the reagent of choice for this crucial step due to its effectiveness and volatility.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification: TFA is the most common mobile phase additive for the purification of peptides by RP-HPLC.[2] At a typical concentration of 0.1%, TFA serves as an ion-pairing agent. It forms a salt with the positively charged residues of the peptide (such as Lysine, Arginine, and the N-terminus), neutralizing their charge and increasing the peptide's hydrophobicity. This enhances the interaction with the hydrophobic stationary phase of the HPLC column, leading to improved peak resolution and separation.
Following purification and lyophilization, the peptide is often isolated as a TFA salt, with residual TFA content potentially ranging from 10% to 45%.[3]
The Double-Edged Sword: Physicochemical and Biological Impacts of Residual TFA
While essential for synthesis and purification, the presence of residual TFA in the final peptide product can have profound and often detrimental effects on its properties and performance in biological systems.
Physicochemical Consequences
The trifluoroacetate counter-ion can alter the fundamental physicochemical characteristics of a peptide:
-
Solubility and Aggregation: TFA can influence a peptide's solubility and propensity to aggregate. For some peptides, the presence of TFA can enhance solubility in certain solvents, while for others, it may promote aggregation and the formation of fibrils.[4][5] The kinetics of fibril formation can be more rapid for peptides with a chloride counter-ion compared to a TFA salt.[6]
-
Secondary Structure: The counter-ion can impact the secondary structure of a peptide. For instance, some studies have shown that TFA can induce a slight increase in the helical structure of certain peptides when compared to the chloride form.[7] Conversely, for other peptides, TFA has been observed to destabilize specific structural motifs.[7]
-
Spectroscopic Interference: Residual TFA can interfere with spectroscopic analysis. It exhibits a strong absorbance band around 1673 cm⁻¹ in infrared (IR) spectroscopy, which can overlap with and obscure the amide I band of the peptide, complicating the determination of its secondary structure.
Biological Ramifications
The biological consequences of residual TFA are a significant concern, particularly in cellular and in vivo studies:
-
Cytotoxicity: TFA is known to be cytotoxic, even at low concentrations. It can inhibit cell proliferation and induce apoptosis. Studies have shown that TFA can affect cell viability at nanomolar concentrations. The cytotoxic effects can vary depending on the cell type and the specific peptide.
-
Altered Biological Activity: The presence of TFA can modulate the biological activity of a peptide. This can manifest as either an inhibition or an enhancement of its intended function. For example, in some cell-based assays, the TFA salt of a peptide may show reduced proliferative effects compared to its hydrochloride salt.
-
Interference with Signaling Pathways: TFA can act as an unintended modulator of biological signaling pathways. A notable example is its allosteric modulation of the glycine receptor (GlyR), a ligand-gated ion channel crucial for inhibitory neurotransmission.[6] TFA can enhance GlyR responses, potentially leading to confounding results in neurological studies.
-
Immunogenicity: There is evidence to suggest that trifluoroacetylated proteins can elicit antibody responses, raising concerns about the potential immunogenicity of TFA-containing peptide preparations in preclinical and clinical settings.[1]
Data Presentation: Quantitative Comparison of Peptide Counter-Ions
The choice of counter-ion can significantly influence the biological activity and cytotoxicity of a peptide. The following tables summarize quantitative data from a study comparing the effects of TFA, acetate (AcO⁻), and hydrochloride (Cl⁻) salts on the antistaphylococcal and cytotoxic activities of several antimicrobial peptides.
Table 1: Antistaphylococcal Activity (MIC [µM]) of Antimicrobial Peptides with Different Counter-Ions
| Peptide | TFA | AcO⁻ | Cl⁻ |
| CAMEL | 2 | 2 | 1 |
| Citropin 1.1 | 8 | 8 | 8 |
| LL-37 | >128 | >128 | >128 |
| Pexiganan | 4 | 4 | 4 |
| Temporin A | 2 | 2 | 2 |
Table 2: Hemolytic Activity (HC₅₀ [µM]) of Antimicrobial Peptides with Different Counter-Ions
| Peptide | TFA | AcO⁻ | Cl⁻ |
| CAMEL | 21.0 | 12.0 | 16.0 |
| Citropin 1.1 | 100.0 | 100.0 | 100.0 |
| LL-37 | >200 | >200 | >200 |
| Pexiganan | 180.0 | 100.0 | 170.0 |
| Temporin A | 50.0 | 25.0 | 40.0 |
Table 3: Cytotoxicity (IC₅₀ [µM]) of Antimicrobial Peptides with Different Counter-Ions against HaCaT cells
| Peptide | TFA | AcO⁻ | Cl⁻ |
| CAMEL | 25.0 | 20.0 | 22.0 |
| Citropin 1.1 | 100.0 | 100.0 | 100.0 |
| LL-37 | >200 | >200 | >200 |
| Pexiganan | 190.0 | 180.0 | 190.0 |
| Temporin A | 60.0 | 40.0 | 55.0 |
Table 4: FDA-Approved Peptide Drugs and Their Counter-Ions
| Peptide Drug | Counter-Ion |
| Leuprolide | Acetate |
| Goserelin | Acetate |
| Octreotide | Acetate |
| Exenatide | Acetate |
| Liraglutide | (No Salt Form) |
| Semaglutide | (No Salt Form) |
| Glucagon | Hydrochloride |
| Teriparatide | Acetate |
| Abaloparatide | Acetate |
| Calcitonin Salmon | Acetate |
| Icatibant | Acetate |
| Lanreotide | Acetate |
| Pasireotide | Pamoate |
| Bivalirudin | Trifluoroacetate |
| Eptifibatide | (No Salt Form) |
| Carbetocin | Acetate |
| Desmopressin | Acetate |
| Vasopressin | (No Salt Form) |
| Oxytocin | (No Salt Form) |
| Enfuvirtide | (No Salt Form) |
| Teduglutide | (No Salt Form) |
| Linaclotide | (No Salt Form) |
| Plecanatide | (No Salt Form) |
| Mecasermin | Acetate |
Experimental Protocols
For researchers requiring peptides with minimal TFA content, several salt exchange protocols can be employed. Below are detailed methodologies for common procedures.
Protocol for Solid-Phase Peptide Synthesis (Fmoc Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF) in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's functional group or the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. Wash the resin with DMF and dichloromethane (DCM).
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry the crude peptide.
Protocol for Peptide Purification by RP-HPLC
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile. Filter and degas both buffers.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Buffer A. If solubility is an issue, a small amount of acetonitrile or another organic solvent can be added.
-
Column Equilibration: Equilibrate the C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B).
-
Gradient Elution: Inject the peptide solution onto the column. Elute the peptide using a linear gradient of increasing Buffer B concentration. The specific gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at a suitable wavelength (e.g., 210-220 nm).
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.
Protocol for TFA to Acetate Salt Exchange using Ion-Exchange Chromatography
-
Resin Preparation: Prepare a strong anion exchange resin column. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.
-
Resin Activation: Elute the column with a 1M solution of sodium acetate to replace the original counter-ions on the resin with acetate ions.
-
Resin Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Peptide Loading: Dissolve the TFA salt of the peptide in distilled water and apply it to the prepared column.
-
Elution: Elute the peptide from the column with distilled water. The trifluoroacetate ions will be retained on the resin, and the peptide will elute as the acetate salt.
-
Fraction Collection and Lyophilization: Collect the fractions containing the peptide and lyophilize to obtain the final peptide acetate salt.
Protocol for TFA to HCl Salt Exchange by Lyophilization
-
Dissolution: Dissolve the peptide TFA salt in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight to remove the solvent and excess HCl.
-
Repeat Cycles: For complete exchange, repeat steps 1-5 at least two more times. After the final lyophilization, the peptide will be in the hydrochloride salt form.
Protocol for Quantifying Residual TFA by ¹⁹F-NMR
-
Sample Preparation: Accurately weigh the peptide sample and dissolve it in a suitable deuterated solvent (e.g., D₂O).
-
Internal Standard: Add a known amount of a fluorine-containing internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) to the NMR tube.
-
¹⁹F-NMR Acquisition: Acquire the ¹⁹F-NMR spectrum. The TFA signal will appear as a singlet.
-
Quantification: Integrate the signals of the TFA and the internal standard. The amount of TFA in the sample can be calculated by comparing the integral of the TFA signal to the integral of the known amount of the internal standard.[6]
Mandatory Visualizations
Workflow Diagrams
Caption: Workflow of solid-phase peptide synthesis and purification, highlighting the introduction of TFA.
Caption: Workflow for TFA removal and salt exchange to acetate or hydrochloride forms.
Signaling Pathway Diagram
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 2. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. genscript.com [genscript.com]
- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Interaction Between PTP1B and Phosphorylated EGFR (988-993): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interaction between Protein Tyrosine Phosphatase 1B (PTP1B) and the phosphorylated epidermal growth factor receptor (EGFR) peptide segment 988-993, specifically [pTyr5] EGFR (988-993). This interaction is a critical regulatory node in cellular signaling and a key target for therapeutic development in oncology and metabolic diseases. This document outlines the quantitative kinetics, detailed experimental methodologies, and the broader signaling context of this interaction.
Introduction: EGFR Signaling and PTP1B Regulation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and undergoes autophosphorylation on several C-terminal tyrosine residues.[1] This phosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that regulate cell proliferation, differentiation, and survival.[1] The phosphorylation state of EGFR, and thus its activity, is tightly controlled by the opposing action of protein tyrosine phosphatases (PTPs).[1]
Protein Tyrosine Phosphatase 1B (PTP1B) is a ubiquitously expressed, non-receptor PTP localized to the cytoplasmic face of the endoplasmic reticulum.[2][3] It serves as a major negative regulator of both insulin and various growth factor signaling pathways.[2][3] PTP1B directly interacts with and dephosphorylates activated EGFR, thereby attenuating its signal output.[3] The specific site Tyr992 (pTyr5 in the 988-993 peptide) is a known autophosphorylation site and a direct target for PTP1B-mediated dephosphorylation.[4]
Quantitative Analysis of the PTP1B-EGFR (988-993) Interaction
Table 1: Kinetic Parameters for the Dephosphorylation of EGFR-derived Peptides by Protein Tyrosine Phosphatases
| Enzyme | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Yersinia PTPase | Ac-DADEpY L-NH₂ (EGFR 988-993) | 90.7 ± 8.1 | 1182 ± 16 | 1.3 x 10⁷ |
| Yersinia PTPase | Ac-DADEpY LIPQQG-NH₂ (EGFR 988-998) | 483 ± 40 | 2010 ± 120 | 4.16 x 10⁶ |
Data sourced from Zhang et al. (1994), PNAS.
These values demonstrate that the EGFR (988-993) peptide is a highly efficient substrate. Structural studies have revealed that PTP1B has a preference for peptides with acidic residues N-terminal to the phosphotyrosine, which is consistent with the DADE sequence (Asp-Ala-Asp-Glu) of this EGFR peptide.[5][6]
Signaling Pathway and Regulatory Logic
PTP1B's dephosphorylation of EGFR at Tyr992 is a key event in signal attenuation. Phosphorylation of Tyr992 creates a binding site for the SH2 domains of Phospholipase C-γ (PLCγ), leading to its activation. By reversing this phosphorylation, PTP1B prevents the recruitment and activation of PLCγ, thereby shutting down this specific downstream pathway.
Experimental Methodologies
Accurate characterization of the PTP1B-EGFR interaction requires robust experimental protocols. Below are detailed methodologies for key experiments.
PTP1B Enzyme Kinetics Assay (Malachite Green)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the phosphopeptide substrate by PTP1B activity.
Objective: To determine the Km and kcat for the dephosphorylation of [pTyr5] EGFR (988-993) by PTP1B.
Materials:
-
Recombinant human PTP1B (truncated, catalytic domain)
-
[pTyr5] EGFR (988-993) peptide (Ac-DADEpYL-NH₂)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Malachite Green Reagent (e.g., BIOMOL Green or similar): A solution of malachite green, ammonium molybdate, and acid.
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader (absorbance at ~620-650 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the EGFR peptide (e.g., 10 mM) in deionized water. Create a series of dilutions in Assay Buffer to achieve final concentrations ranging from ~0.1 to 10 times the expected Km (e.g., 10 µM to 1 mM).
-
Dilute PTP1B enzyme in ice-cold Assay Buffer to a working concentration (e.g., 10-50 nM). The optimal concentration should be determined empirically to ensure linear phosphate release over the desired time course.
-
Prepare a phosphate standard curve by serially diluting the Phosphate Standard in Assay Buffer (e.g., 0 to 50 µM).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 25 µL of Assay Buffer.
-
Add 25 µL of each peptide substrate dilution to triplicate wells.
-
Include "no enzyme" controls for each substrate concentration to measure non-enzymatic hydrolysis.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted PTP1B enzyme solution to all wells (except "no enzyme" controls).
-
Incubate the reaction for a fixed time (e.g., 10-30 minutes). The time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent is acidic and will quench the enzyme activity.
-
Allow 15-20 minutes for color development at room temperature.
-
Measure the absorbance of each well at ~635 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" controls from their respective substrate concentration wells.
-
Use the phosphate standard curve to convert the corrected absorbance values into the concentration of phosphate released (µM).
-
Calculate the initial velocity (V₀) of the reaction (µM/min) for each substrate concentration.
-
Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure real-time binding kinetics and affinity (KD).
Objective: To determine the association rate (kₐ), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Amine Coupling Kit (EDC, NHS, ethanolamine)
-
Recombinant PTP1B (as ligand)
-
[pTyr5] EGFR (988-993) peptide (as analyte)
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor surface with Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS/EDC for 7 minutes.
-
Inject PTP1B (diluted to 20-50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the PTP1B injection (activation and deactivation only).
-
-
Binding Analysis (Kinetics):
-
Prepare a dilution series of the EGFR peptide analyte in Running Buffer (e.g., ranging from 0.1x to 10x the expected KD, plus a zero-concentration blank).
-
Perform a kinetic analysis cycle for each concentration:
-
Inject the analyte over both the reference and PTP1B-coupled flow cells for a set time (e.g., 120-180 seconds) to monitor the association phase.
-
Switch to injecting Running Buffer to monitor the dissociation phase (e.g., 300-600 seconds).
-
Regenerate the sensor surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
-
-
The injections should be randomized to avoid systematic errors.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cell signal to correct for bulk refractive index changes.
-
Subtract the signal from a "zero-concentration" (blank) injection to correct for buffer effects and drift.
-
Globally fit the resulting sensorgrams (Response Units vs. Time) for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting will yield the kinetic constants kₐ and kd. The equilibrium dissociation constant is calculated as KD = kd / kₐ.
-
Conclusion
The interaction between PTP1B and the phosphorylated Tyr992 residue within the EGFR (988-993) sequence is a structurally defined and kinetically efficient process that serves as a critical checkpoint for attenuating EGFR-mediated signaling. Understanding the quantitative parameters and the molecular logic of this interaction is fundamental for the rational design of selective PTP1B inhibitors. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to probe this interaction and explore its therapeutic potential.
References
- 1. Protein Tyrosine Phosphatase-1B (PTP1B) Regulates EGF-induced Stimulation of Corneal Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase-1B (PTP1B) helps regulate EGF-induced stimulation of S-phase entry in human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of plasticity in protein tyrosine phosphatase 1B substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis for substrate specificity of protein-tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
Methodological & Application
Application Notes: Utilizing [pTyr5] EGFR (988-993) (TFA) in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on several tyrosine residues within its cytoplasmic domain.[2] The phosphorylation of specific sites creates docking points for various signaling proteins, initiating downstream cascades.[1]
The peptide [pTyr5] EGFR (988-993) (TFA) is a synthetic peptide corresponding to the region of human EGFR surrounding the Tyr992 autophosphorylation site.[3][4] Phosphorylation at Tyr992 is a key event that creates a binding site for the SH2 domain of Phospholipase Cγ (PLCγ), leading to its activation and subsequent signaling events.[1][2][5][6] This phosphopeptide is a critical tool for studying the activity of kinases that phosphorylate this site and phosphatases that dephosphorylate it. It is widely used in drug discovery for screening and characterizing inhibitors of EGFR and related kinases.
Core Applications
-
Kinase Activity Assays: Serves as a specific substrate for tyrosine kinases to quantify their enzymatic activity.
-
Inhibitor Screening: Used in high-throughput screening (HTS) to identify and characterize potential kinase inhibitors.
-
Phosphatase Assays: Acts as a substrate to measure the activity of protein tyrosine phosphatases (PTPs).
-
Binding Studies: Utilized in binding assays to study the interaction of SH2 domain-containing proteins with the phosphorylated Tyr992 site.[2][5]
Quantitative Data Summary
The following table presents representative quantitative data that can be obtained using [pTyr5] EGFR (988-993) or similar peptides in kinase assays. Actual values may vary based on specific experimental conditions, enzyme source, and assay format.
| Parameter | Typical Value Range | Enzyme | Description |
| Kcat/Kₘ (s⁻¹M⁻¹) | 1,000 - 10,000 | EGFR Kinase Domain | Represents the catalytic efficiency of the kinase for the peptide substrate.[7] |
| Kₘ (µM) | 50 - 500 | EGFR Kinase Domain | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.[7] |
| IC₅₀ (nM) | 1 - 100 | EGFR Kinase Domain | The concentration of an inhibitor (e.g., Lavendustin A) required to inhibit 50% of the kinase activity.[3] |
| Z'-factor | > 0.5 | N/A | A statistical parameter used to quantify the suitability of a particular assay for high-throughput screening. A value > 0.5 is generally considered excellent. |
Experimental Protocols
Two common methods for measuring the phosphorylation of the EGFR peptide substrate are the radiometric filter-binding assay and the non-radioactive ELISA-based assay.
Protocol 1: Radiometric Filter-Binding Kinase Assay
This method is considered a "gold standard" for its direct measurement of phosphate incorporation.[8][9] It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the peptide substrate.
Methodology:
-
Reaction Setup: Prepare a kinase reaction mix in a microcentrifuge tube. A typical 25 µL reaction includes:
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[pTyr5] EGFR (988-993) (TFA) peptide (e.g., 100-200 µM)
-
Test compound (inhibitor) or vehicle (e.g., DMSO)
-
Purified kinase (e.g., EGFR)
-
-
Initiation: Start the reaction by adding [γ-³²P]ATP (e.g., 10 µM final concentration, ~500 cpm/pmol).[9]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-60 minutes) within the linear range of the assay.
-
Termination and Capture: Stop the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The peptide will bind to the paper.[9]
-
Washing: Immediately immerse and wash the filter papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Drying: Rinse the filters with acetone and allow them to air dry.
-
Quantification: Place the dry filters into scintillation vials with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
Caption: A flowchart of the radiometric filter-binding assay.
Protocol 2: ELISA-Based Kinase Assay
This method offers a non-radioactive alternative using antibody-based detection of the phosphorylated peptide. It is highly amenable to high-throughput formats.[10]
Methodology:
-
Peptide Immobilization: Add the [pTyr5] EGFR (988-993) (TFA) peptide (e.g., 1-10 µg/mL in PBS) to a high-binding 96-well plate. Incubate overnight at 4°C. Alternatively, use biotinylated peptide on a streptavidin-coated plate.
-
Blocking: Wash the wells with Wash Buffer (e.g., PBS + 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Kinase Reaction: Wash the wells. Add the kinase reaction components to each well: Kinase Buffer, ATP (e.g., 100 µM), the kinase, and the test compound.
-
Incubation: Incubate the plate at 30°C for 30-90 minutes.
-
Detection Antibody: Wash the wells to remove reaction components. Add a primary antibody that specifically recognizes the phosphorylated peptide (e.g., HRP-conjugated anti-phosphotyrosine antibody) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the wells thoroughly. Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-Tetramethylbenzidine). Incubate in the dark until sufficient color develops (15-30 minutes).
-
Stopping and Reading: Stop the reaction by adding an equal volume of stop solution (e.g., 1 M H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
Caption: A flowchart of the non-radioactive ELISA-based kinase assay.
EGFR Signaling Pathway Context
The phosphorylation of Tyr992 is an integral step in the EGFR signaling cascade. Following ligand-induced receptor dimerization and activation of the intrinsic kinase domain, this site becomes phosphorylated. The resulting phosphotyrosine residue acts as a high-affinity binding site for the SH2 domain of PLCγ.[1][5] This recruitment brings PLCγ to the membrane, where it is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger calcium release and activate Protein Kinase C (PKC), respectively, propagating signals that influence cell growth and migration.
Caption: Recruitment of PLCγ to phosphorylated EGFR at Tyr992.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Phospho-EGF Receptor (Tyr992) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 5. Phospho-EGF Receptor (Tyr992) Antibody | Cell Signaling Technology [cellsignal.cn]
- 6. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]
- 7. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Application Notes: PTP1B Phosphatase Assay Using [pTyr5] EGFR (988-993) Peptide Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signal transduction pathways. A key substrate for PTP1B is the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1] PTP1B attenuates this signaling by dephosphorylating activated EGFR.[2][3] Dysregulation of PTP1B activity has been implicated in various diseases, including type 2 diabetes, obesity, and cancer, making it a significant therapeutic target.
These application notes provide a detailed protocol for a colorimetric PTP1B phosphatase assay using a specific phosphopeptide substrate derived from the EGFR activation loop, [pTyr5] EGFR (988-993), with the sequence Ac-DADE-pY-L-NH2. The assay relies on the malachite green-based detection of free phosphate released upon dephosphorylation of the substrate by PTP1B. This method is suitable for kinetic studies of PTP1B and for high-throughput screening of potential inhibitors.
Signaling Pathway: PTP1B Regulation of EGFR
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for downstream signaling proteins, activating pathways like the MAPK and PI3K/Akt pathways, which promote cell growth and survival. PTP1B, located on the cytoplasmic face of the endoplasmic reticulum, interacts with and dephosphorylates the activated EGFR, thus terminating the signal.[1][2]
Caption: PTP1B negatively regulates EGFR signaling by dephosphorylating the activated receptor.
Experimental Protocol
This protocol is designed for a 96-well microplate format and utilizes a malachite green-based reagent for the colorimetric detection of inorganic phosphate.
Materials and Reagents
-
PTP1B Enzyme: Recombinant human PTP1B (catalytic domain).
-
Substrate: [pTyr5] EGFR (988-993) peptide (Ac-DADE-pY-L-NH2).
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green hydrochloride in water.
-
Solution B: 4.2% Ammonium Molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add 0.01% Tween 20. Prepare fresh daily.
-
-
Phosphate Standard: 1 M KH2PO4 stock solution.
-
PTP1B Inhibitor (Optional): e.g., Sodium Orthovanadate (Na3VO4) or a test compound.
-
96-well clear, flat-bottom microplates.
Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C. Add DTT fresh before use.
-
Prepare a 10 mM stock solution of the [pTyr5] EGFR (988-993) substrate in deionized water. Aliquot and store at -20°C.
-
Prepare a series of phosphate standards (0, 2, 5, 10, 20, 40, 60, 80 µM) by diluting the 1 M KH2PO4 stock in Assay Buffer.
-
Thaw the PTP1B enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2X final concentration) in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Workflow:
References
- 1. Protein Tyrosine Phosphatase-1B (PTP1B) Regulates EGF-induced Stimulation of Corneal Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase-1B (PTP1B) helps regulate EGF-induced stimulation of S-phase entry in human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK1 functions as a scaffold for PTP1B-mediated EGFR sorting into ILVs at the ER–endosome contact site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [pTyr5] EGFR (988-993) (TFA) for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention.[2][3] The activity of EGFR is tightly controlled by a balance of phosphorylation by kinases and dephosphorylation by protein tyrosine phosphatases (PTPs). Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of this pathway, acting directly on the activated, phosphorylated EGFR to attenuate downstream signaling.[4][5]
The synthetic phosphopeptide, [pTyr5] EGFR (988-993) (TFA), corresponds to the sequence surrounding the autophosphorylation site Tyr992 of the human EGFR. This peptide serves as a highly specific substrate for phosphatases that target this critical regulatory site. Its primary application is in high-throughput screening (HTS) assays designed to identify and characterize inhibitors of PTPs, such as PTP1B, that are involved in the dephosphorylation and subsequent inactivation of the EGFR signaling cascade.
Product Specifications and Data
This phosphopeptide is an essential tool for studying the enzymatic activity of PTPs and for screening potential drug candidates that modulate EGFR signaling.
| Parameter | Specification |
| Peptide Name | [pTyr5] EGFR (988-993) (TFA) |
| Sequence | Ac-Asp-Ala-Asp-Glu-pTyr-Leu-NH2 |
| Source | Derived from the autophosphorylation site (Tyr992) of human EGFR.[4][6][7] |
| Molecular Formula | C₃₃H₄₆F₃N₆O₁₉P |
| Molecular Weight | 918.72 g/mol |
| Purity | >95% (as determined by HPLC) |
| Formulation | Lyophilized powder with TFA salt |
| Solubility | Soluble in water or aqueous buffers |
| Storage | Store at -20°C for long-term stability |
Reference Inhibitor Data for PTP1B Assay
The following table provides example IC₅₀ values for known PTP1B inhibitors, which can be used as positive controls in an HTS assay utilizing the [pTyr5] EGFR (988-993) peptide substrate.
| Compound | Target Phosphatase | IC₅₀ Value (µM) | Assay Substrate |
| Suramin | PTP1B | ~1.5 - 5.5 | Phosphopeptide |
| Sodium Orthovanadate | PTP1B | ~0.2 - 19 | pNPP / Phosphopeptide |
Note: IC₅₀ values are dependent on assay conditions (e.g., substrate concentration, enzyme concentration, buffer composition) and the specific substrate used.[4][5][8][9][10]
Signaling Pathway and Experimental Workflow
EGFR Signaling and PTP1B Regulation
Ligand binding to EGFR induces receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic tail. This creates docking sites for adaptor proteins, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.[1][11][12] PTP1B counteracts this activation by dephosphorylating these phosphotyrosine sites, thus terminating the signal. Inhibiting PTP1B can, therefore, enhance or prolong EGFR-mediated signaling.
Caption: EGFR signaling pathway and its negative regulation by PTP1B.
High-Throughput Screening Workflow for PTP1B Inhibitors
The following diagram outlines a typical workflow for a 384-well plate-based HTS campaign to identify inhibitors of PTP1B using the [pTyr5] EGFR (988-993) (TFA) phosphopeptide.
Caption: HTS workflow for screening PTP1B inhibitors.
Experimental Protocols
High-Throughput Screening for PTP1B Inhibitors using Malachite Green Assay
This protocol is designed for a 384-well plate format to screen for inhibitors of recombinant human PTP1B. The assay quantifies the free phosphate released from the [pTyr5] EGFR (988-993) (TFA) substrate upon dephosphorylation by PTP1B. The amount of released phosphate is measured colorimetrically using a malachite green-based reagent.[2][11][12][13][14]
Materials and Reagents:
-
PTP1B Enzyme: Recombinant human PTP1B (catalytic domain).
-
Substrate: [pTyr5] EGFR (988-993) (TFA) phosphopeptide.
-
Assay Plates: Clear, flat-bottom 384-well microplates.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT).
-
Test Compounds: Library of potential inhibitors dissolved in DMSO.
-
Positive Control: Suramin or Sodium Orthovanadate.
-
Detection Reagent: Malachite Green Phosphate Assay Kit.
-
Phosphate Standard: Provided with the Malachite Green kit.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of PTP1B enzyme in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes (typically 0.5-5 nM).[1]
-
Prepare a 2X working solution of the [pTyr5] EGFR (988-993) substrate in Assay Buffer. The final concentration should be near the Kₘ value for PTP1B (typically 20-100 µM).
-
Prepare serial dilutions of test compounds and controls in DMSO. Then, dilute into Assay Buffer to a 10X final concentration.
-
Prepare the Malachite Green working reagent according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate, 20 µL final volume):
-
Compound Dispensing (2 µL): Using an acoustic dispenser or multichannel pipette, add 2 µL of 10X test compound, positive control, or vehicle (DMSO in Assay Buffer for negative control) to the appropriate wells.
-
Enzyme Addition (8 µL): Add 8 µL of Assay Buffer to all wells. Then, add 10 µL of the 2X PTP1B enzyme solution to all wells except the "no enzyme" blanks.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow compounds to interact with the enzyme.
-
Reaction Initiation (10 µL): Add 10 µL of the 2X [pTyr5] EGFR (988-993) substrate solution to all wells to start the enzymatic reaction. The final volume is now 20 µL.
-
Enzymatic Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Color Development (5 µL): Add 5 µL of the Malachite Green working reagent to all wells. This will stop the reaction and initiate color development.
-
Color Incubation: Incubate at room temperature for 15-30 minutes.[2][14]
-
Data Acquisition: Read the absorbance of the plate at a wavelength between 620 nm and 650 nm using a microplate reader.[11][13]
-
-
Data Analysis:
-
Phosphate Standard Curve: Generate a standard curve by plotting the absorbance values of the phosphate standards versus their known concentrations.
-
Calculate Phosphate Released: Convert the absorbance readings from the assay wells into the amount of phosphate released using the standard curve.
-
Determine Percent Inhibition: Calculate the percentage of PTP1B inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)] x 100
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. studylib.net [studylib.net]
- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. biopioneer.com.tw [biopioneer.com.tw]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying EGFR Inhibitors Using [pTyr5] EGFR (988-993) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. The peptide [pTyr5] EGFR (988-993), with the sequence DADEpYL, is derived from the autophosphorylation site (Tyr992) of EGFR.[2][3] This phosphopeptide is a valuable tool for in vitro assays designed to screen for and characterize EGFR inhibitors.[1] These application notes provide detailed protocols for utilizing the [pTyr5] EGFR (988-993) peptide in common kinase assay formats to identify and evaluate potential EGFR-targeting drugs.
EGFR Signaling Pathway Overview
Upon ligand binding, EGFR dimerizes, leading to the autophosphorylation of several tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins that initiate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival. EGFR inhibitors can block this process at various points, most commonly by competing with ATP at the kinase domain.
Caption: EGFR signaling pathway and point of inhibitor action.
Experimental Protocols
Herein, we detail two common non-radioactive, high-throughput screening-compatible kinase assay protocols adapted for use with the [pTyr5] EGFR (988-993) peptide: a luminescence-based ADP-Glo™ Kinase Assay and a bead-based immunoassay.
Protocol 1: Luminescence-Based EGFR Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is directly proportional to kinase activity.[4][5]
Materials:
-
Recombinant human EGFR kinase domain
-
[pTyr5] EGFR (988-993) peptide substrate
-
ATP
-
EGFR Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[6]
-
Test compounds (potential EGFR inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ EGFR kinase assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Assay Plate Setup: To the wells of a white, opaque plate, add 1 µL of the test compound dilutions or DMSO (for positive and negative controls).
-
Enzyme Addition: Add 2 µL of diluted recombinant EGFR enzyme to each well.
-
Substrate Addition: Prepare a mixture of the [pTyr5] EGFR (988-993) peptide and ATP in EGFR Kinase Buffer. Add 2 µL of this mixture to each well to initiate the kinase reaction. Final concentrations should be optimized, but typical starting points are 10-100 µM peptide and 10-50 µM ATP.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.[6]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the newly formed ADP back to ATP and provide luciferase and luciferin.
-
Incubation: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[6]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced and thus to the EGFR kinase activity. The percent inhibition can be calculated for each compound concentration relative to the DMSO control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Bead-Based Immunoassay for EGFR Kinase Activity
This method involves the use of peptide substrates immobilized on magnetic beads. After the kinase reaction, the phosphorylated peptides are detected using a phosphotyrosine-specific antibody, often conjugated to an enzyme for colorimetric or fluorescent detection.[8]
Materials:
-
[pTyr5] EGFR (988-993) peptide with a C-terminal cysteine for conjugation
-
COOH-terminated magnetic beads
-
EDC/NHS for bead activation
-
Recombinant human EGFR kinase domain
-
EGFR Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂, 40 µg/mL BSA)[8]
-
ATP
-
Test compounds (potential EGFR inhibitors) dissolved in DMSO
-
Anti-phosphotyrosine antibody (e.g., PY100) conjugated to Horseradish Peroxidase (HRP)
-
Chemiluminescent or chemifluorescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
96-well plate (black or white, depending on detection method)
-
Magnetic plate separator
-
Plate reader (luminometer or fluorometer)
Experimental Workflow:
Caption: Workflow for the bead-based EGFR kinase assay.
Procedure:
-
Peptide Immobilization: Covalently attach the [pTyr5] EGFR (988-993)-Cys peptide to the COOH-terminated magnetic beads using EDC/NHS chemistry according to the bead manufacturer's instructions.
-
Bead Blocking: Wash the peptide-conjugated beads and block with 10% BSA in EGFR kinase buffer for 30 minutes at room temperature to prevent non-specific binding.[8]
-
Assay Plate Setup: Dispense the blocked beads into the wells of a 96-well plate.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells and incubate for 30 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding a mixture of recombinant EGFR enzyme and ATP in kinase buffer. The total reaction volume is typically 50-60 µL.[8]
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Washing: Place the plate on a magnetic separator, allow the beads to pellet, and carefully remove the supernatant. Wash the beads three times with Wash Buffer.
-
Antibody Incubation: Resuspend the beads in a solution containing the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Final Washes: Repeat the washing steps (step 7) to remove unbound antibody.
-
Signal Detection: Resuspend the beads in the HRP substrate solution and incubate for the recommended time.
-
Data Acquisition: Measure the chemiluminescence or fluorescence using a plate reader.
Data Analysis:
The signal generated is proportional to the amount of phosphorylated peptide, and therefore to the EGFR kinase activity. Calculate the percent inhibition and IC₅₀ values as described in Protocol 1.
Data Presentation
The inhibitory activity of compounds against EGFR should be quantified and presented as IC₅₀ values. Below is a table with representative IC₅₀ values for known EGFR inhibitors obtained from various in vitro assays. Note that these values can vary depending on the specific assay conditions and substrate used.
| Inhibitor | Target(s) | Reported IC₅₀ (nM) |
| Gefitinib | EGFR | 2.6 - 33 |
| Erlotinib | EGFR | 2 - 20 |
| Lapatinib | EGFR, HER2 | 9.8 - 10.8 |
| Afatinib | EGFR, HER2 | 0.5 - 14 |
| Osimertinib | EGFR (T790M mutant) | <10 |
This table presents a compilation of IC₅₀ values from various sources and assay types for illustrative purposes. Actual values obtained with the [pTyr5] EGFR (988-993) peptide may differ.
Conclusion
The [pTyr5] EGFR (988-993) peptide is a specific and effective substrate for in vitro EGFR kinase assays. The protocols outlined provide robust and high-throughput compatible methods for screening and characterizing potential EGFR inhibitors. The choice between a luminescence-based assay like ADP-Glo™ and a bead-based immunoassay will depend on available instrumentation and specific experimental needs. Both methods offer sensitive and quantitative measurements of EGFR kinase activity, facilitating the discovery and development of novel anticancer therapeutics.
References
- 1. Targeted Quantification of Phosphorylation Dynamics in the Context of EGFR-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [pTyr5] EGFR (988-993) (TFA) Peptide
For Researchers, Scientists, and Drug Development Professionals
Product Information and Specifications
The [pTyr5] EGFR (988-993) (TFA) peptide is a high-purity, synthetic phosphopeptide corresponding to a critical autophosphorylation site of the human Epidermal Growth Factor Receptor (EGFR). The phosphorylation of Tyrosine 992 (Tyr992) is a key event in the activation of intracellular signaling pathways.[1][2][3] This peptide is an invaluable tool for studying EGFR-mediated signal transduction, identifying novel kinase inhibitors or activators, and characterizing protein tyrosine phosphatases (PTPs).
This product is supplied as a trifluoroacetate (TFA) salt, which results from the purification process.[4][5] While suitable for many applications, TFA may affect certain biological assays, and users should consider its potential impact.[6]
Table 1: Peptide Specifications
| Property | Description |
| Peptide Name | [pTyr5] EGFR (988-993) (TFA) |
| Sequence | Asp-Glu-Asn-Ala-pTyr-Leu (D-E-N-A-pY-L) |
| Origin | Human EGFR, autophosphorylation site Tyr992.[7][8] |
| Modification | Phosphorylated Tyrosine at position 5 ([pTyr5]). |
| Counterion | Trifluoroacetate (TFA) Salt.[5] |
| Appearance | White lyophilized powder. |
| Purity (HPLC) | Typically ≥95%. |
| Molecular Weight | Varies based on salt form; consult the product-specific data sheet. |
Reconstitution and Handling
Proper handling and reconstitution are critical to maintain the peptide's integrity and ensure experimental reproducibility. Lyophilized peptides are hygroscopic and should be handled with care to prevent moisture absorption.[9]
Protocol for Reconstituting the Lyophilized Peptide
-
Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator (approximately 20-30 minutes).[9] This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Select Solvent: The choice of solvent depends on the peptide's sequence and the intended downstream application. Based on its acidic residues (Asp, Glu), this peptide may dissolve in slightly basic buffers. However, sterile, high-purity water (e.g., HPLC-grade) or a buffer compatible with your assay (e.g., HEPES, Tris) is recommended. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be used first, followed by dilution with an aqueous buffer; however, DMSO solutions are not recommended for long-term storage.[10]
-
Perform a Solubility Test (Recommended): If you are uncertain about the best solvent, first test the solubility of a small amount of the peptide.
-
Reconstitution: Add the desired volume of the recommended solvent to the vial. Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Stock Solution Preparation: A common starting stock concentration is 1-10 mM. For example, to make a 1 mM stock solution of a peptide with a molecular weight of 1000 g/mol , dissolve 1 mg of the peptide in 1 mL of solvent.
Table 2: Recommended Solvents and Concentrations
| Solvent | Concentration Range | Notes |
| Sterile, HPLC-Grade Water | 1-10 mM | Recommended for initial reconstitution. Check for complete dissolution. |
| Assay-Specific Buffer (e.g., HEPES, Tris) | 1-10 mM | Ideal for direct use in kinase, phosphatase, or binding assays. Ensure the buffer pH is between 5.0 and 7.0 for optimal peptide stability during storage.[10][11] |
| Dimethyl Sulfoxide (DMSO) | Up to 50 mM | Use only if the peptide shows poor solubility in aqueous solutions. Prepare a high-concentration stock and dilute with aqueous buffer. Do not store peptide solutions containing DMSO. [10] |
Reconstitution Workflow
Storage and Stability
Proper storage is essential to prevent degradation and maintain the bioactivity of the peptide.
Table 3: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term (Years) | Store in a desiccator, protected from light.[11][12][13] Repeatedly warming to room temperature should be avoided. |
| 4°C | Short-term (Weeks) | Acceptable for short periods, but -20°C is strongly recommended for any storage beyond immediate use.[9][12] | |
| Reconstituted Solution | -20°C or -80°C | Short-term (Months) | Aliquot into single-use volumes to avoid freeze-thaw cycles, which can degrade the peptide.[10][11] Solutions are inherently less stable than the lyophilized powder.[9] |
| 4°C | Very Short-term (Days) | Not recommended. If necessary, use within a few days and ensure the solution is sterile to prevent microbial growth. |
Application Notes: Biological Context
EGFR Signaling and the Role of Tyr992
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and undergoes autophosphorylation on several C-terminal tyrosine residues.[14][15] These phosphorylated sites act as docking platforms for various signaling proteins containing SH2 or PTB domains.[1]
Phosphorylation of Tyr992 is a key autophosphorylation event that creates a high-affinity binding site for the SH2 domain of Phospholipase C-gamma (PLCγ).[1][14][15] The recruitment and subsequent activation of PLCγ initiates downstream signaling cascades, including the hydrolysis of PIP2 into IP3 and DAG, leading to calcium mobilization and Protein Kinase C (PKC) activation. This pathway is crucial for cellular processes like cell motility.[1]
EGFR Signaling Pathway via Tyr992
Experimental Protocols
Protocol: Substrate for Protein Tyrosine Phosphatase (PTP) Assay
This peptide serves as an excellent substrate to measure the activity of PTPs that dephosphorylate EGFR.
Materials:
-
[pTyr5] EGFR (988-993) peptide stock solution (e.g., 1 mM in assay buffer).
-
Purified PTP enzyme (e.g., SHP2, PTP1B).
-
PTP Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2).
-
Phosphate detection reagent (e.g., Malachite Green or similar).
-
96-well microplate.
Methodology:
-
Prepare Reactions: In a 96-well plate, prepare reaction mixtures containing PTP Assay Buffer and the EGFR phosphopeptide at a final concentration of 10-100 µM.
-
Initiate Reaction: Add the PTP enzyme to each well to start the dephosphorylation reaction. Include a "no enzyme" control.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 15-60 minutes.
-
Stop Reaction & Detect: Stop the reaction and measure the amount of free phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Analyze Data: Quantify PTP activity by comparing the phosphate released in the enzyme-treated samples to a standard curve and the "no enzyme" control.
Protocol: Competitive Binding Assay for SH2 Domains
This protocol uses the phosphopeptide to compete with a labeled probe for binding to an SH2 domain, allowing for the screening of inhibitors.
Materials:
-
[pTyr5] EGFR (988-993) peptide stock solution.
-
Fluorescently-labeled version of the same peptide or another known SH2-binding phosphopeptide (Probe).
-
Purified, recombinant SH2 domain protein (e.g., PLCγ SH2 domain).
-
Binding Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
-
384-well, low-volume, black microplate.
-
Plate reader capable of measuring fluorescence polarization or similar technology.
Methodology:
-
Prepare Reagents: In the binding buffer, prepare solutions of the SH2 domain protein, the fluorescent probe, and serial dilutions of the unlabeled [pTyr5] EGFR peptide (competitor).
-
Set up Assay: Add the SH2 domain protein and the fluorescent probe to all wells at a fixed concentration.
-
Add Competitor: Add the serially diluted unlabeled peptide to the wells. Include a "no competitor" control (maximum signal) and a "no SH2 domain" control (background).
-
Incubate: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure Signal: Read the fluorescence polarization (FP) of each well.
-
Analyze Data: As the concentration of the unlabeled peptide increases, it will displace the fluorescent probe from the SH2 domain, causing a decrease in the FP signal. Plot the FP signal against the log of the competitor concentration to determine the IC50 value.
Experimental Workflow: Competitive Binding Assay
References
- 1. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Tyrosine 992, 1068, and 1086 Is Required for Conformational Change of the Human Epidermal Growth Factor Receptor C-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. lifetein.com [lifetein.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. EGFR (988-993) (Phospho-Tyr5) - 金斯瑞生物科技有限公司 [genscript.com.cn]
- 8. 页面加载中... [china.guidechem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. genscript.com [genscript.com]
- 12. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 13. jpt.com [jpt.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bioradiations.com [bioradiations.com]
Determining Enzyme Kinetics of EGFR Using [pTyr5] EGFR (988-993) Substrate
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention. Understanding the kinetic parameters of EGFR kinase activity is fundamental for the discovery and characterization of novel inhibitors. This document provides a detailed protocol for determining the enzyme kinetics of EGFR using a specific peptide substrate, [pTyr5] EGFR (988-993), which corresponds to the autophosphorylation site Tyr992 of the receptor.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of several tyrosine residues in its C-terminal tail.[2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cellular responses.[2]
Caption: EGFR signaling pathway upon ligand binding.
Quantitative Data: Enzyme Kinetic Parameters
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Tyrsub (synthetic peptide) | ~low mM range | 0.019 | ~ | [3] |
| Tail Peptide A (EGFR-derived) | ~low mM range | 0.021 | ~ | [3] |
| Peptide C (synthetic peptide) | 30 | 0.160 | 0.0053 | [3] |
| KGSTAENAEYLRV (Tyr1173-derived) | 110-130 | - | - | [4] |
Note: The kinetic parameters can vary depending on the specific assay conditions, including buffer composition, temperature, and the source and purity of the enzyme.
Experimental Protocols
This section outlines a detailed protocol for an in vitro kinase assay to determine the kinetic parameters of EGFR with the [pTyr5] EGFR (988-993) peptide substrate. The peptide sequence is Asp-Ala-Asp-Glu-pTyr-Leu. A continuous-read fluorescence-based assay is described here, which monitors the production of ADP, a product of the kinase reaction.
Experimental Workflow
Caption: Workflow for determining EGFR enzyme kinetics.
Materials and Reagents
-
Enzyme: Recombinant human EGFR kinase domain (active)
-
Substrate: [pTyr5] EGFR (988-993) peptide (custom synthesis)
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT.[5]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or equivalent fluorescence-based ADP detection kit.
-
Microplate: 384-well, white, non-binding surface microtiter plate.[5]
-
Plate Reader: Capable of measuring fluorescence or luminescence.
Assay Protocol
-
Reagent Preparation:
-
Prepare a 10X stock of the [pTyr5] EGFR (988-993) substrate in kinase assay buffer.
-
Prepare a 10X stock of ATP in kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired working concentration (e.g., 5 nM) in kinase assay buffer.[5]
-
-
Enzyme and Substrate Titration (Optimization):
-
To determine the optimal concentrations, perform initial experiments by titrating the EGFR enzyme and the [pTyr5] EGFR (988-993) substrate. The goal is to find a linear reaction range.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted EGFR enzyme solution to each well.
-
If screening for inhibitors, add 0.5 µL of the compound at various concentrations (in 50% DMSO) and pre-incubate for 30 minutes at room temperature.[5] For kinetic analysis, add 0.5 µL of 50% DMSO.
-
To initiate the reaction, add 45 µL of a pre-mixed solution containing the [pTyr5] EGFR (988-993) substrate and ATP at varying concentrations to each well.[5] The final reaction volume will be 50.5 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader and monitor the increase in fluorescence (or luminescence, depending on the detection kit) every 60-90 seconds for 30-60 minutes.[5]
-
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
This application note provides a framework for determining the enzyme kinetics of EGFR using the [pTyr5] EGFR (988-993) substrate. The provided protocols and background information will aid researchers in accurately characterizing the enzymatic activity of EGFR and in the development of novel targeted therapies. While specific kinetic data for this particular substrate is sparse, the methodologies outlined will enable its empirical determination.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Phosphorylation Sites Ser991 and Tyr998 Are Implicated in the Regulation of Receptor Endocytosis and Phosphorylations at Ser1039 and Thr1041 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic parameters of the protein tyrosine kinase activity of EGF-receptor mutants with individually altered autophosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: Utilizing EGFR (988-993) Peptide as a Substrate for Src Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) and the non-receptor tyrosine kinase Src are pivotal players in cellular signaling pathways that govern cell proliferation, survival, and migration.[1] Dysregulation of either kinase is frequently implicated in tumorigenesis. Src family kinases can act as downstream effectors of EGFR, but they can also directly phosphorylate EGFR on novel tyrosine residues, creating a complex interplay that enhances mitogenic signaling.[1][2] One of the key phosphorylation sites on EGFR mediated by Src is Tyrosine 845 (Tyr-845), which is critical for downstream signal transduction.[3][4]
This document provides detailed protocols for utilizing a synthetic peptide derived from the EGFR sequence, specifically residues 988-993, as a substrate for in vitro Src kinase activity assays. These assays are fundamental for studying the kinetics of Src-mediated EGFR phosphorylation, screening for potential inhibitors, and elucidating the specifics of their interaction.
Important Note on the Substrate: The specified peptide, [pTyr5] EGFR (988-993) (TFA), contains a pre-phosphorylated tyrosine residue. As kinases catalyze the addition of a phosphate group, a phosphorylated peptide cannot serve as a substrate. Therefore, the protocols outlined below assume the use of the non-phosphorylated version of this peptide:
-
Peptide Sequence: Asp-Ala-Asp-Glu-Tyr-Leu
-
Phosphorylation Site: The tyrosine (Tyr) residue at position 5.
Signaling Pathway: Src and EGFR Interaction
The interaction between Src and EGFR is a critical node in cellular signaling. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation. This creates docking sites for adaptor proteins and kinases, including Src. Activated Src can then phosphorylate EGFR at distinct sites, such as Tyr845, leading to the activation of downstream pathways like PI3K/Akt and STAT, which promote cell survival and proliferation.[1][2][4]
Quantitative Data for Src Kinase Activity
| Kinase | Substrate Peptide | Km (µM) | Vmax (pmol/min/µg) | Reference |
| c-Src | p34cdc2 (6-20) [KVEKIGEGTYGVVYK] | ~150-300 | Not Specified | [5] |
| EGFR | c-src peptide | 770 | Not Specified | [6][7] |
| EGFR | Angiotensin II | 1100 | Not Specified | [6][7] |
| EGFR | Tyr1173 peptide [KGSTAENAEYLRV] | 110-130 | Not Specified | [6][7] |
Note: These values are context-dependent and can vary based on assay conditions (e.g., buffer composition, ATP concentration, temperature).
Experimental Protocols
Two common methods for measuring kinase activity using peptide substrates are presented: a modern, non-radioactive fluorescence-based assay and a classic, highly sensitive radioactive assay.
Protocol 1: Fluorescence-Based Kinase Assay
This protocol utilizes a peptide substrate labeled with a fluorophore (e.g., a Sox-based probe) that exhibits a change in fluorescence upon phosphorylation.[8][9] This allows for continuous, real-time monitoring of kinase activity.
Materials:
-
Active Src Kinase (recombinant)
-
EGFR (988-993) peptide with a fluorescent label (e.g., Sox)
-
Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Adenosine Triphosphate (ATP) solution (10 mM stock)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the EGFR peptide substrate and the Src kinase enzyme in Kinase Reaction Buffer.
-
Reaction Setup: In a 96-well plate, add the following components to a final volume of 100 µL:
-
50 µL of 2x Kinase Reaction Buffer
-
10 µL of EGFR peptide substrate (to achieve desired final concentration)
-
10 µL of active Src Kinase (e.g., 5-20 ng)
-
20 µL of distilled H₂O
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP solution (to a final concentration of 100 µM).
-
Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at a constant temperature (e.g., 30°C).
-
Controls: Include negative controls in your experiment:
-
No Enzyme Control: Reaction mix without Src kinase.
-
No Substrate Control: Reaction mix without the EGFR peptide.
-
No ATP Control: Reaction mix without ATP.
-
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence change) from the linear portion of the curve for each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Radioactive [γ-³²P]ATP Filter Binding Assay
This classic method measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate. It is highly sensitive and considered a gold standard for kinase assays.[5][10]
Materials:
-
Active Src Kinase (recombinant)
-
EGFR (988-993) peptide (non-phosphorylated)
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35
-
[γ-³²P]ATP (10 µCi/µL)
-
Unlabeled ATP (10 mM stock)
-
P81 phosphocellulose filter paper
-
Stopping Solution: 75 mM Phosphoric Acid
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare ATP Mix: Prepare a working solution of ATP by mixing unlabeled ATP with [γ-³²P]ATP in Kinase Reaction Buffer to achieve the desired specific activity and final concentration (e.g., 100 µM).
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice to a final volume of 50 µL:
-
5 µL of 10x Kinase Reaction Buffer
-
10 µL of EGFR peptide substrate (to achieve desired final concentration)
-
10 µL of active Src Kinase (e.g., 5-20 ng)
-
15 µL of distilled H₂O
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the ATP mix. Vortex gently and incubate at 30°C for 10-20 minutes. Ensure the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose filter paper square.
-
Washing: Immediately place the filter paper in a beaker containing 75 mM phosphoric acid. Wash the filters three times for 5 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the filters.
-
Quantification: Place the dried filter paper into a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide (in pmoles) based on the specific activity of the ATP mix. Determine kinetic parameters as described in Protocol 1.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro kinase assay using a peptide substrate.
References
- 1. Src family kinases mediate epidermal growth factor receptor signaling from lipid rafts in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cellular Functions Regulated by Phosphorylation of EGFR on Tyr845 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Kinetic parameters of the protein tyrosine kinase activity of EGF-receptor mutants with individually altered autophosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic parameters of the protein tyrosine kinase activity of EGF-receptor mutants with individually altered autophosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochem.wustl.edu [biochem.wustl.edu]
Application Note: Mass Spectrometry Analysis of [pTyr5] EGFR (988-993)
Abstract
This document provides a detailed protocol for the analysis of the synthetic phosphopeptide, [pTyr5] EGFR (988-993), corresponding to the phosphorylated Tyr992 residue of the human Epidermal Growth Factor Receptor (EGFR). This site is critical for intracellular signal transduction, primarily through the recruitment of phospholipase C-gamma 1 (PLCγ-1).[1][2] This application note outlines a standard workflow using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the identification and characterization of this phosphopeptide, making it a valuable resource for researchers in cell signaling, cancer biology, and drug development.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its C-terminal tail. These phosphorylated sites act as docking points for various downstream signaling proteins containing Src Homology 2 (SH2) domains.
The phosphorylation of Tyrosine 992 (pTyr992) is a key event in EGFR signaling. It creates a primary binding site for the SH2 domain of PLCγ-1.[1][2] The recruitment and subsequent activation of PLCγ-1 lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. This pathway is crucial for various cellular responses. Given its importance, accurately identifying and quantifying the phosphorylation at Tyr992 is essential for understanding EGFR-mediated signaling in normal and pathological states, such as cancer.[3]
Mass spectrometry (MS) is a powerful and indispensable tool for the site-specific analysis of protein phosphorylation.[4][5] This note details a robust LC-MS/MS method for the analysis of a synthetic peptide standard, Asp-Ala-Asp-Glu-pTyr-Leu ([pTyr5] EGFR (988-993)), which is crucial for method development, instrument calibration, and as a standard in quantitative phosphoproteomic workflows.
Signaling Pathway Context
The phosphorylation of EGFR at Tyr992 initiates a distinct signaling cascade. The diagram below illustrates the recruitment of PLCγ-1 to this specific phosphosite and the subsequent downstream signaling events.
Experimental Protocol
This section provides a comprehensive protocol for the LC-MS/MS analysis of the [pTyr5] EGFR (988-993) peptide. The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.
-
Peptide: [pTyr5] EGFR (988-993) (TFA salt), sequence D-A-D-E-pY-L. Lyophilized powder.
-
Solvents:
-
Water, LC-MS Grade
-
Acetonitrile (ACN), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
-
Solutions:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in 90% Acetonitrile
-
Reconstitution Solution: 0.1% Formic Acid in 3% Acetonitrile
-
-
Centrifuge the vial of lyophilized peptide briefly to collect the powder at the bottom.
-
Reconstitute the peptide in the Reconstitution Solution to a stock concentration of 1 mg/mL.
-
Vortex gently for 30 seconds to ensure complete dissolution.
-
Prepare a working solution of 10 pmol/µL by diluting the stock solution with Solvent A .
-
For a standard LC-MS/MS run, inject 1-5 µL of the working solution (equivalent to 10-50 pmol on column).
| Parameter | Setting |
| LC System | High-performance nano-flow or micro-flow LC system |
| Column | C18 Reverse-Phase, 1.7-3 µm particle size, e.g., 75 µm x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in 90% Acetonitrile |
| Flow Rate | 300 nL/min (for nano-flow) |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| Gradient | 2% to 35% B over 30 min, 35% to 80% B over 5 min, hold 5 min, re-equilibrate |
| Parameter | Setting |
| Mass Spectrometer | High-resolution Orbitrap or Q-TOF instrument |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.8 - 2.2 kV |
| MS1 Scan Range | 350 - 1200 m/z |
| MS1 Resolution | > 60,000 |
| Data Dependent Acquisition | Top 5 most intense precursors |
| Isolation Window | 1.6 m/z |
| Fragmentation Method | Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) |
| Collision Energy | Normalized Collision Energy (NCE) of 27-30% |
| MS2 Resolution | > 15,000 |
| Dynamic Exclusion | 20 seconds |
Data and Expected Results
The analysis should confirm the identity and phosphorylation status of the peptide. Key data points are summarized below.
| Property | Value |
| Sequence | Asp-Ala-Asp-Glu-pTyr-Leu (DADEpYL) |
| Molecular Formula | C₃₁H₄₄N₆O₁₇P |
| Monoisotopic Mass | 803.2500 Da |
| Average Mass | 803.682 Da |
High-resolution MS1 analysis should detect the peptide's precursor ions. The most common charge states in positive ESI are [M+2H]²⁺ and [M+3H]³⁺.
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 804.2573 |
| [M+2H]²⁺ | 402.6323 |
| [M+3H]³⁺ | 268.7573 |
Note: The observed m/z should be within 5 ppm of the theoretical value.
Tandem MS (MS/MS) of the precursor ion will generate a series of fragment ions (b- and y-ions) that confirm the peptide sequence. For phosphopeptides fragmented by CID or HCD, a characteristic neutral loss of phosphoric acid (-98 Da) from the precursor ion is often a dominant peak.[6]
| Fragment Ion | Theoretical m/z | Fragment Ion | Theoretical m/z |
| b₁ | 116.0342 | y₁ | 131.0968 |
| b₂ | 187.0714 | y₂ | 374.1338 |
| b₃ | 302.1000 | y₃ | 503.1764 |
| b₄ | 431.1425 | y₄ | 618.2039 |
| b₅-pY | 674.1795 | y₅ | 689.2411 |
| b₆ | 787.2636 | y₆ | 787.2636 |
Note: The table lists the major expected fragment ions. The presence of immonium ions and ions with neutral losses (H₂O, NH₃) is also expected.
Visualization of Workflow
The following diagram outlines the logical steps of the experimental workflow, from sample preparation to data analysis.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]
- 3. Enhanced phosphorylation of the epidermal growth factor receptor at the site of tyrosine 992 in esophageal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Cell-Based Assays with [pTyr5] EGFR (988-993) (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival.[1][2] Ligand binding to EGFR induces receptor dimerization and autophosphorylation on several tyrosine residues within its cytoplasmic domain.[1][2] One of these key autophosphorylation sites is Tyrosine 992 (Tyr992). The synthetic phosphopeptide, [pTyr5] EGFR (988-993) (TFA), which corresponds to the amino acid sequence surrounding the phosphorylated Tyr992 of human EGFR, is a valuable tool for studying EGFR signaling and for the development of targeted therapeutics.[3][4] This peptide is often used in research related to protein-tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates EGFR.[3][4]
Phosphorylation of Tyr992 creates a docking site for the SH2 domain of phospholipase C-gamma (PLCγ), leading to the activation of PLCγ-mediated downstream signaling pathways.[1] This event is a critical step in the propagation of EGFR-mediated cellular responses. Therefore, assays that can specifically detect and quantify the phosphorylation of Tyr992 are essential for understanding EGFR signaling and for screening potential inhibitors.
These application notes provide detailed protocols for the use of [pTyr5] EGFR (988-993) (TFA) in two key cell-based applications: as a competitor in a quantitative Enzyme-Linked Immunosorbent Assay (ELISA) and as a blocking peptide for antibody validation in Western blotting.
Quantitative Data Summary
The use of the [pTyr5] EGFR (988-993) (TFA) peptide in competitive assays allows for the quantification of binding interactions and the determination of inhibitor potency. The following table provides an example of how such quantitative data can be structured. The specific values (e.g., IC50, Kd) are highly dependent on the experimental conditions, the specific antibody used, and the cell system under investigation. Therefore, it is crucial to determine these values empirically for each experimental setup.
| Assay Type | Parameter | Description | Exemplar Value |
| Competitive ELISA | IC50 (Peptide) | The concentration of [pTyr5] EGFR (988-993) (TFA) peptide required to inhibit 50% of the binding of a pTyr992-specific antibody to immobilized phosphorylated EGFR. | 1-10 µM (Hypothetical) |
| Antibody Validation | Optimal Blocking Concentration | The concentration of [pTyr5] EGFR (988-993) (TFA) peptide that effectively blocks the signal of a pTyr992-specific antibody in a Western blot. | 5-20 µg/mL (Hypothetical) |
| Protein-Peptide Binding | Kd (Binding Affinity) | The equilibrium dissociation constant, representing the affinity of a pTyr992-binding protein (e.g., PLCγ SH2 domain) to the [pTyr5] EGFR (988-993) (TFA) peptide. | 0.1-5 µM (Hypothetical) |
EGFR Tyr992 Signaling Pathway
Upon ligand binding and receptor dimerization, EGFR undergoes autophosphorylation at Tyr992. This phosphotyrosine residue serves as a specific recognition and binding site for the SH2 domain of PLCγ. The recruitment of PLCγ to the activated EGFR leads to its phosphorylation and activation. Activated PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events ultimately regulate a variety of cellular processes, including proliferation, differentiation, and migration. The dephosphorylation of pTyr992 is regulated by protein tyrosine phosphatases, such as SHP2.[1]
Caption: EGFR Tyr992 signaling pathway.
Experimental Protocols
Competitive ELISA for Quantification of pTyr992 EGFR
This protocol describes a competitive ELISA to quantify the amount of phosphorylated Tyr992 EGFR in cell lysates. The assay relies on the competition between the [pTyr5] EGFR (988-993) (TFA) peptide and the pTyr992 EGFR from the cell lysate for binding to a limited amount of a specific anti-pTyr992 EGFR antibody.
Materials:
-
[pTyr5] EGFR (988-993) (TFA) peptide
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Cell lysate from stimulated and unstimulated cells
-
Anti-pTyr992 EGFR primary antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in Wash Buffer)
-
TMB substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a known amount of total EGFR protein (or a lysate from cells known to express high levels of EGFR) by incubating overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition Reaction:
-
Prepare a standard curve by serially diluting the [pTyr5] EGFR (988-993) (TFA) peptide in Blocking Buffer.
-
In separate tubes, pre-incubate the anti-pTyr992 EGFR antibody at a fixed, limiting concentration with:
-
The peptide standards.
-
The cell lysates (at various dilutions).
-
Blocking Buffer alone (as a negative control).
-
-
Incubate these mixtures for 1-2 hours at room temperature.
-
-
Binding to Plate: Transfer 100 µL of the pre-incubated antibody/peptide or antibody/lysate mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance against the log of the peptide concentration. Use this curve to determine the concentration of pTyr992 EGFR in the cell lysates.
Caption: Competitive ELISA workflow.
Western Blotting with a Blocking Peptide
This protocol describes how to use the [pTyr5] EGFR (988-993) (TFA) peptide to validate the specificity of a phospho-Tyr992 EGFR antibody in a Western blotting experiment.[5] The peptide will compete with the phosphorylated EGFR on the membrane for binding to the primary antibody, thus demonstrating the antibody's specificity for the phosphorylated epitope.[5]
Materials:
-
Cell lysates from stimulated and unstimulated cells
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and equipment
-
[pTyr5] EGFR (988-993) (TFA) peptide
-
Anti-pTyr992 EGFR primary antibody
-
HRP-conjugated secondary antibody
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Protein Separation and Transfer:
-
Separate the cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Preparation:
-
Prepare two tubes of the anti-pTyr992 EGFR primary antibody diluted in Blocking Buffer.
-
To one tube, add the [pTyr5] EGFR (988-993) (TFA) peptide to a final concentration of 10-20 µg/mL.
-
To the other tube, add an equivalent volume of buffer (no peptide).
-
Incubate both tubes for 1-2 hours at room temperature with gentle agitation to allow the peptide to bind to the antibody.
-
-
Primary Antibody Incubation:
-
Cut the membrane if necessary to probe with both antibody preparations.
-
Incubate one part of the membrane with the antibody solution containing the blocking peptide and the other part with the antibody solution without the peptide.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Compare the signal from the lane incubated with the blocking peptide to the lane without the peptide. A specific antibody will show a significantly reduced or absent band in the presence of the blocking peptide.[5]
Caption: Western blot blocking workflow.
References
- 1. Phospho-EGF Receptor (Tyr992) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-EGFR (Tyr992) Polyclonal Antibody (44-786G) [thermofisher.com]
- 3. [pTyr5] EGFR (988-993) (TFA) Datasheet DC Chemicals [dcchemicals.com]
- 4. [pTyr5] EGFR (988-993) (TFA)|CAS 0|DC Chemicals [dcchemicals.com]
- 5. A superior strategy for validation of antibody: Blocking peptide validation | Affinity Biosciences [affbiotech.com]
Troubleshooting & Optimization
solubility issues with [pTyr5] EGFR (988-993) (TFA) in buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the phosphopeptide [pTyr5] EGFR (988-993) (TFA).
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the [pTyr5] EGFR (988-993) (TFA) peptide?
A1: The [pTyr5] EGFR (988-993) (TFA) is a synthetic peptide fragment derived from the epidermal growth factor receptor (EGFR) autophosphorylation site at Tyr992.[1][2] Its sequence corresponds to amino acids 988-993. The peptide features a phosphorylated tyrosine residue, which is critical for its biological function, often related to studying protein-tyrosine phosphatases like PTP1B.[1][2][3] As a lyophilized powder, it is supplied as a trifluoroacetic acid (TFA) salt, a remnant from the synthesis and purification process.[4][5] Due to the acidic amino acids and the phosphotyrosine group, the peptide has a significant net negative charge at neutral pH, making it inherently acidic.
Q2: My [pTyr5] EGFR (988-993) (TFA) peptide is not dissolving in my standard phosphate-buffered saline (PBS). What should I do?
A2: Difficulty dissolving in standard buffers is a common issue. First, ensure you are using a fresh aliquot and have allowed the vial to warm to room temperature before opening.[6] The primary recommendation for an acidic peptide is to first attempt dissolution in sterile, deionized water.[7] If it remains insoluble, the low pH of the TFA salt may be a factor. You can try adding a small amount of a dilute basic solution, such as 0.1% ammonium hydroxide, dropwise until the peptide dissolves, followed by dilution with your working buffer.[7] Sonication or gentle warming (below 40°C) can also aid dissolution.[6][8]
Q3: Could the trifluoroacetic acid (TFA) be causing the solubility problems or interfering with my experiment?
A3: Yes, residual TFA from the synthesis process can cause issues.[4] TFA is a strong acid and can lower the pH of your final peptide solution, which may affect solubility and the stability of your peptide.[4] Furthermore, TFA can interfere with certain biological assays, such as those involving cell proliferation or IR spectroscopy.[4] If you observe erratic results or suspect TFA interference, a counter-ion exchange procedure is recommended.
Q4: How do I perform a TFA counter-ion exchange?
A4: Exchanging the TFA counter-ion for a more biocompatible one like hydrochloride (HCl) or acetate is a common procedure.[5][9] A widely used method involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is typically repeated two to three times to ensure complete exchange.[5] A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q5: What is the best way to store the peptide once it is in solution?
A5: Peptides in solution are much less stable than in their lyophilized form. It is highly recommended to avoid repeated freeze-thaw cycles.[4] You should aliquot the stock solution into single-use volumes based on your experimental needs and store them at -20°C or -80°C.[10] For peptides containing oxidation-sensitive residues like Cys, Met, or Trp, using oxygen-free solvents is advised, although this specific EGFR peptide does not contain these residues.[6][11]
Q6: Can I use organic solvents like DMSO to dissolve this peptide?
A6: For a highly charged and hydrophilic peptide like [pTyr5] EGFR (988-993), organic solvents are generally not the first choice.[12] However, if aggregation is suspected to be the cause of insolubility in aqueous buffers, a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) can be used to first dissolve the peptide, followed by slow, dropwise dilution with the aqueous buffer to the desired final concentration.[7][12] Always test with a small amount of peptide first.[7]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Peptide will not dissolve in water or neutral buffer (e.g., PBS). | The peptide is highly acidic; the TFA salt may be depressing the pH below its isoelectric point. | Attempt to dissolve in a small volume of dilute basic buffer, such as 10-25 mM ammonium bicarbonate (pH 8.0) or add a few microliters of 0.1% ammonium hydroxide.[7][10] |
| Solution is cloudy or contains visible precipitates after initial dissolution. | Peptide aggregation or incomplete solubilization. | Use bath sonication for short bursts (e.g., 3 times for 10-15 seconds) or warm the solution gently to <40°C.[6][8] Centrifuge the solution to pellet any undissolved material before use.[8] |
| Peptide dissolves initially but precipitates when diluted into final assay buffer. | The final buffer composition (e.g., pH, salt concentration) is incompatible. The presence of divalent cations (Ca²⁺, Mg²⁺) can sometimes cause precipitation with phosphopeptides. | Check the pH of your final buffer. Consider preparing the peptide stock in a buffer that is more similar to the final assay buffer. If possible, test buffer compatibility without critical components first. |
| Inconsistent or unexpected results in cell-based or other biological assays. | Interference from the TFA counter-ion. Peptide degradation due to improper storage. | Perform a TFA counter-ion exchange to an acetate or hydrochloride salt.[4][5] Ensure the peptide solution is freshly prepared or properly aliquoted and stored to avoid freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Recommended Reconstitution of [pTyr5] EGFR (988-993) (TFA)
This protocol outlines the primary method for solubilizing the acidic phosphopeptide.
-
Preparation : Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Initial Dissolution : To create a 1 mM stock solution, add the appropriate volume of sterile, deionized water. For example, for 1 mg of peptide (MW: 918.72 g/mol ), add 1.09 mL of water.
-
Aid Dissolution : Vortex the vial for 30 seconds. If insolubility persists, proceed to the next step.
-
Basic Solubilization : Add 10-20 µL of 1% ammonium hydroxide (NH₄OH) to the solution and vortex again. The solution should clarify.
-
pH Adjustment (Optional) : If required for your experiment, check the pH and adjust carefully with dilute acid (e.g., 0.1 M HCl).
-
Storage : Aliquot the solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: TFA to HCl Counter-ion Exchange
This procedure replaces the trifluoroacetate (TFA) counter-ion with hydrochloride (HCl), which is more suitable for many biological assays.[5]
-
Dissolution : Dissolve the peptide in sterile, deionized water at a concentration of approximately 1 mg/mL.[5]
-
Acidification : Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Incubation : Let the solution stand at room temperature for at least one minute.[5]
-
Freezing : Flash-freeze the solution in liquid nitrogen.
-
Lyophilization : Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat : To ensure complete exchange, repeat steps 1-5 at least two more times.
-
Final Product : After the final lyophilization, the peptide is ready to be reconstituted in the desired experimental buffer as the HCl salt.
Visual Guides
Caption: A flowchart for troubleshooting solubility issues.
Caption: Workflow for TFA to HCl counter-ion exchange.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [pTyr5] EGFR (988-993) (TFA)|CAS 0|DC Chemicals [dcchemicals.com]
- 3. [pTyr5] EGFR (988-993) (TFA) Datasheet DC Chemicals [dcchemicals.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. scribd.com [scribd.com]
- 7. biobasic.com [biobasic.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 10. jpt.com [jpt.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. biorbyt.com [biorbyt.com]
Technical Support Center: Optimizing [pTyr5] EGFR (988-993) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for assays involving the [pTyr5] EGFR (988-993) peptide. This peptide, derived from the autophosphorylation site (Tyr992) of the epidermal growth factor receptor (EGFR), is a valuable tool for studying enzyme activity.[1][2][3][4][5][6] Depending on the specific research question, this peptide can be used in various assay formats, most commonly as a substrate for protein tyrosine phosphatases (PTPs) or in kinase assays to screen for inhibitors.
This guide is divided into two main sections to address the specific needs of researchers working with either phosphatase or kinase assays involving this phosphopeptide or similar EGFR-derived sequences.
Section 1: Phosphatase Assays Using [pTyr5] EGFR (988-993) as a Substrate
In this experimental setup, the phosphorylated [pTyr5] EGFR (988-993) peptide serves as a substrate for protein tyrosine phosphatases (PTPs), such as PTP1B.[1][2] The assay measures the dephosphorylation of the peptide by the phosphatase.
Troubleshooting Guide: Phosphatase Assays
| Problem | Possible Cause | Recommended Solution |
| Low or No Phosphatase Activity | Suboptimal pH: The pH of the buffer is outside the optimal range for the specific phosphatase. | Most PTPs have an optimal pH range between 5.0 and 7.5. Perform a pH titration experiment to determine the optimal pH for your specific enzyme. |
| Incorrect Buffer Composition: Components in the buffer are inhibiting the phosphatase. | Avoid high concentrations of phosphate, as it can act as a product inhibitor. Test alternative buffering agents like HEPES, MES, or Tris. | |
| Presence of Inhibitors: The sample or buffer may contain phosphatase inhibitors. | Ensure all reagents are free of contaminants. Common inhibitors include vanadate and molybdate. | |
| Enzyme Inactivity: The phosphatase may have lost activity due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Test the activity of a fresh enzyme stock. | |
| High Background Signal | Non-enzymatic Dephosphorylation: The phosphopeptide is being dephosphorylated by components other than the enzyme. | Run a control reaction without the enzyme to assess the level of non-enzymatic dephosphorylation. If high, consider purifying the peptide or testing different buffer components. |
| Contaminating Phosphatases: The sample or reagents are contaminated with other phosphatases. | Use high-purity reagents and sterile techniques. If working with cell lysates, consider using specific phosphatase inhibitors for other classes of phosphatases. | |
| Poor Reproducibility | Inconsistent Reagent Pipetting: Inaccurate or inconsistent pipetting of enzyme, substrate, or buffer components. | Calibrate pipettes regularly. Use a master mix for common reagents to minimize pipetting errors. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | Use a calibrated incubator or water bath to ensure a stable temperature throughout the assay. | |
| Assay Drift: The signal changes over the time it takes to read a multi-well plate. | Read the plate as quickly as possible after stopping the reaction. Consider using a kinetic assay format if available. |
Frequently Asked Questions (FAQs): Phosphatase Assays
Q1: What is a typical starting buffer composition for a phosphatase assay with [pTyr5] EGFR (988-993)?
A typical starting buffer for a PTP assay includes a buffering agent (e.g., 50 mM HEPES, pH 7.2), a reducing agent to prevent oxidation of the catalytic cysteine in the PTP active site (e.g., 1-5 mM DTT or TCEP), and a chelating agent to remove inhibitory metal ions (e.g., 1 mM EDTA).[7] The ionic strength can be adjusted with NaCl (e.g., 50-150 mM).
Q2: How does the choice of reducing agent affect my phosphatase assay?
The choice of reducing agent is critical for maintaining the activity of PTPs, which have a reactive cysteine in their active site.[7] Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used. TCEP is generally more stable and less prone to oxidation than DTT.[7] However, some studies suggest that different reducing agents can alter the potency of inhibitors, so it's important to be consistent.[7]
Q3: Can detergents be included in the assay buffer?
Yes, low concentrations of non-ionic detergents like Triton X-100 or Tween-20 (typically 0.01% to 0.05%) can be included to prevent aggregation of the enzyme or substrate and reduce non-specific binding to the assay plate.[8][9] However, high concentrations of detergents can inhibit enzyme activity, so it is important to optimize the concentration.[10][11]
Experimental Protocol: PTP1B Assay with [pTyr5] EGFR (988-993)
This protocol describes a typical malachite green-based assay to measure phosphate release from the [pTyr5] EGFR (988-993) peptide.
Reagents:
-
[pTyr5] EGFR (988-993) peptide
-
Recombinant human PTP1B
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Malachite Green Reagent
Procedure:
-
Prepare a stock solution of the [pTyr5] EGFR (988-993) peptide in deionized water.
-
Dilute the PTP1B enzyme to the desired concentration in ice-cold assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer.
-
Add 25 µL of the peptide solution to each well.
-
To initiate the reaction, add 50 µL of the diluted PTP1B enzyme to each well. For the negative control, add 50 µL of assay buffer without the enzyme.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the amount of phosphate released by comparing the absorbance of the samples to a phosphate standard curve.
Section 2: Kinase Assays Using EGFR-derived Peptides
While the specific [pTyr5] EGFR (988-993) peptide is already phosphorylated, researchers may use the non-phosphorylated version of this peptide or similar EGFR-derived peptides as substrates in kinase assays to measure the activity of EGFR tyrosine kinase or to screen for its inhibitors.
Troubleshooting Guide: Kinase Assays
| Problem | Possible Cause | Recommended Solution |
| Low or No Kinase Activity | Suboptimal pH: The pH of the buffer is outside the optimal range for the kinase. | EGFR kinase typically has an optimal pH around 7.5. Perform a pH titration to find the optimal condition.[12] |
| Incorrect Divalent Cation Concentration: Insufficient or incorrect type of divalent cations (Mg²⁺ or Mn²⁺). | EGFR kinase activity is dependent on divalent cations.[13] Optimize the concentration of MgCl₂ (typically 5-20 mM) and/or MnCl₂ (typically 1-5 mM).[12][14] Note that Mn²⁺ can sometimes activate the kinase in the absence of EGF.[13] | |
| Low ATP Concentration: ATP concentration is limiting the reaction. | Ensure the ATP concentration is at or above the Km for the kinase to achieve maximal velocity. | |
| Enzyme Inactivity: The kinase has lost activity. | Store the kinase at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. | |
| High Background Signal | Non-enzymatic Phosphorylation: The peptide is being phosphorylated by a non-enzymatic mechanism. | Run a control reaction without the kinase to assess the background signal. |
| Contaminating Kinases: The sample or reagents are contaminated with other kinases. | Use high-purity recombinant kinase and reagents. | |
| Poor Reproducibility | Inconsistent Pipetting: Inaccurate pipetting of reagents. | Calibrate pipettes and use master mixes where possible. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | Use a calibrated incubator or water bath. |
Frequently Asked Questions (FAQs): Kinase Assays
Q1: What is a standard buffer composition for an EGFR kinase assay?
A common buffer for EGFR kinase assays includes a buffering agent (e.g., 20-50 mM HEPES or Tris-HCl, pH 7.5), divalent cations (e.g., 5-20 mM MgCl₂ and/or 1-5 mM MnCl₂), a reducing agent (e.g., 1-2 mM DTT), and a carrier protein to prevent enzyme loss (e.g., 0.1 mg/mL BSA).[12][15][16]
Q2: What is the role of Mg²⁺ and Mn²⁺ in the EGFR kinase assay?
Both Mg²⁺ and Mn²⁺ are important cofactors for EGFR kinase activity.[13] Mg²⁺ is essential for the proper coordination of ATP in the active site.[14][17] Mn²⁺ can also support activity and, in some cases, can activate the kinase even without EGF stimulation, which can be useful for in vitro assays.[13] The optimal concentration of each should be determined empirically.
Q3: Should I include a detergent in my kinase assay buffer?
Similar to phosphatase assays, a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can be beneficial to prevent aggregation and non-specific binding.[18]
Experimental Protocol: EGFR Kinase Assay
This protocol describes a generic kinase assay using a non-phosphorylated EGFR-derived peptide as a substrate. The detection of phosphorylation can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring ATP depletion.
Reagents:
-
Non-phosphorylated EGFR (988-993) peptide
-
Recombinant active EGFR kinase
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a stock solution of the peptide substrate in deionized water.
-
Dilute the EGFR kinase to the desired concentration in ice-cold kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted kinase.
-
Add 2.5 µL of a solution containing the peptide substrate and ATP in kinase assay buffer. The final concentration of ATP should be at its Km or higher.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay.[12] This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase reaction.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.[19]
Visualizations
Caption: EGFR signaling pathway activation.
Caption: A generalized workflow for enzyme assays.
Caption: A logical flow for troubleshooting assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com.cn [promega.com.cn]
- 13. Activation of the EGF receptor tyrosine kinase by divalent metal ions: comparison of holoreceptor and isolated kinase domain properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic control in the EGF Receptor and its connection to general kinase regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bmglabtech.com [bmglabtech.com]
dealing with non-specific binding of phosphorylated peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the non-specific binding of phosphorylated peptides during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding of phosphorylated peptides?
Non-specific binding of phosphorylated peptides can arise from several factors during enrichment and analysis. Key contributors include:
-
Ionic Interactions: Acidic amino acid residues (aspartic and glutamic acid) on non-phosphorylated peptides can interact with positively charged enrichment matrices, mimicking the binding of phosphate groups.[1]
-
Hydrophobic Interactions: The surfaces of enrichment beads and other materials can have hydrophobic patches that interact non-specifically with hydrophobic regions of peptides.
-
High Beads-to-Peptide Ratio: Using an excessive amount of enrichment beads can lead to increased non-specific binding of non-phosphorylated peptides due to the larger available surface area.[2][3]
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or organic solvent concentration in binding and washing buffers can fail to suppress non-specific interactions.[1][4]
-
Presence of Contaminants: Contaminants such as nucleic acids can bind to the enrichment matrix and interfere with phosphopeptide binding.[1]
Q2: How can I optimize my binding buffer to reduce non-specific binding?
Optimizing the binding buffer is crucial for improving the specificity of phosphopeptide enrichment. Here are several strategies:
-
Acidification: Maintain a low pH (typically between 2.0 and 3.0) using acids like trifluoroacetic acid (TFA).[1][4] This protonates acidic residues on non-phosphorylated peptides, reducing their negative charge and minimizing their interaction with the enrichment matrix.
-
Organic Solvent Concentration: Use a high concentration of an organic solvent like acetonitrile (ACN), typically around 80%.[2][3][5] This helps to reduce hydrophobic interactions.
-
Competitive Binders: Include competitive non-phosphopeptide binders in your loading buffer. Common additives include:
Q3: What is the importance of washing steps, and how can I optimize them?
Thorough washing is essential to remove non-specifically bound peptides while retaining the specifically bound phosphopeptides. Here's how to optimize your washing protocol:
-
Multiple Washing Steps: Perform sequential washes with buffers of decreasing organic solvent concentration and varying acidity.[2][3][5] A common approach is to wash with a high ACN/TFA solution, followed by a lower ACN/TFA solution.
-
Buffer Composition: The wash buffers should be stringent enough to disrupt weak, non-specific interactions but not so harsh as to elute the desired phosphopeptides.
-
Sufficient Volume and Incubation Time: Use an adequate volume of wash buffer and allow sufficient incubation time with gentle agitation to ensure effective removal of contaminants.
Q4: Which enrichment method is best for my experiment: IMAC, MOAC, or TiO2?
The choice of enrichment method depends on the specific goals of your experiment. Each has its advantages and limitations:
-
Immobilized Metal Affinity Chromatography (IMAC): Utilizes metal ions (e.g., Fe³⁺, Ga³⁺, Ti⁴⁺, Zr⁴⁺) chelated to a support to capture phosphopeptides.[1][2][3] It generally has a high affinity for multiply phosphorylated peptides.[2]
-
Metal Oxide Affinity Chromatography (MOAC): Employs metal oxides like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂) to enrich for phosphopeptides.[1][2][3] TiO₂ is widely used and shows broad compatibility with different buffers.[4]
-
Sequential Enrichment: Combining different enrichment strategies, such as IMAC followed by TiO₂, can enhance the coverage of the phosphoproteome, particularly for tyrosine-phosphorylated peptides.[6]
Troubleshooting Guides
Issue 1: High background of non-phosphorylated peptides in my mass spectrometry data.
This is a common indication of significant non-specific binding during the enrichment process.
Troubleshooting Steps:
-
Optimize Beads-to-Peptide Ratio: A high ratio can increase non-specific binding.[2][3] Titrate the amount of beads to find the optimal ratio for your sample amount.
-
Enhance Washing Protocol: Increase the number of wash steps and/or the stringency of the wash buffers. Consider adding a wash step with a mid-range organic solvent concentration.[2][3][5]
-
Incorporate Competitive Binders: Add glycolic acid or DHB to your loading buffer to compete with non-specific binders.[1][2][3][6]
-
Check Buffer pH: Ensure your loading and wash buffers are sufficiently acidic (pH 2.0-3.0) to suppress interactions from acidic residues.[1][4]
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background.
Issue 2: Poor recovery of known phosphorylated peptides.
Low recovery can be caused by issues with binding, elution, or sample handling.
Troubleshooting Steps:
-
Verify Lysis and Digestion: Ensure complete cell lysis and efficient protein digestion. The presence of active phosphatases during sample preparation can lead to dephosphorylation.[1][6] Always include phosphatase inhibitors in your lysis buffer.[1]
-
Optimize Elution Buffer: The elution buffer, typically alkaline (e.g., containing ammonium hydroxide), needs to be strong enough to release the bound phosphopeptides.[2][3] Ensure the pH is sufficiently high.
-
Minimize Sample Handling Losses: Use low-binding tubes and pipette tips to prevent adsorption of peptides to surfaces.[4]
-
Evaluate Binding Time: While longer incubation times can increase binding, very short times may be insufficient for complete capture.[2][3] Optimize the incubation time for your specific sample and enrichment method.
Data Presentation
Table 1: Comparison of Additives to Reduce Non-Specific Binding in MOAC
| Additive | Typical Concentration | Primary Function | Reference |
| Trifluoroacetic Acid (TFA) | 0.1% - 5% | Suppresses ionic interactions by protonating acidic residues. | [1][2][3] |
| Glycolic Acid (GA) | 0.1 M | Acts as a competitive binder to reduce non-specific binding of acidic peptides. | [2][3] |
| 2,5-Dihydroxybenzoic Acid (DHB) | 2% - 6% | Competitively inhibits the adsorption of non-phosphorylated peptides. | [4][6] |
| Phthalic Acid | Varies | Similar to DHB, blocks non-specific binding sites. | [1] |
Table 2: Typical Buffer Compositions for Phosphopeptide Enrichment
| Buffer Type | Acetonitrile (ACN) | Acid | Additive |
| Loading Buffer | 80% | 1-5% TFA | 0.1 M Glycolic Acid or 2% DHB |
| Wash Buffer 1 | 80% | 1% TFA | - |
| Wash Buffer 2 | 10-20% | 0.1-0.2% TFA | - |
| Elution Buffer | - | - | 1-5% Ammonium Hydroxide |
Note: The exact compositions can vary depending on the specific protocol and enrichment matrix.[2][3][5]
Experimental Protocols
Protocol 1: Standard Phosphopeptide Enrichment using TiO2 Beads
This protocol provides a general workflow for the enrichment of phosphorylated peptides from a complex protein digest.
-
Bead Equilibration:
-
Resuspend TiO2 beads in the loading buffer (e.g., 80% ACN, 5% TFA, 0.1 M glycolic acid).
-
Incubate for 10-15 minutes to equilibrate the beads.
-
-
Sample Loading:
-
Washing:
-
Elution:
-
Add elution buffer (e.g., 1% ammonium hydroxide) to the washed beads.
-
Incubate for 10-15 minutes with vigorous shaking to release the bound phosphopeptides.[2][3]
-
Centrifuge and collect the supernatant containing the enriched phosphopeptides.
-
A second elution step can be performed to maximize recovery.
-
-
Acidification and Desalting:
-
Immediately acidify the eluate with TFA or formic acid to a pH < 2 to preserve the phosphorylation.[3]
-
Proceed with C18 desalting to remove residual salts and prepare the sample for mass spectrometry analysis.
-
Signaling Pathway and Experimental Workflow Visualization
Generic Kinase Signaling Pathway
Caption: A generic receptor tyrosine kinase signaling pathway.[8][9]
Phosphopeptide Enrichment Workflow
References
- 1. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in PTP1B assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Protein Tyrosine Phosphatase 1B (PTP1B) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common substrates used for in vitro PTP1B assays, and what are their pros and cons?
A1: Several substrates are commonly used, each with distinct advantages and disadvantages. The choice of substrate can significantly impact assay results and interpretation.
| Substrate Type | Examples | Advantages | Disadvantages |
| Small Molecule (Artificial) | p-Nitrophenyl Phosphate (pNPP) | Inexpensive, simple colorimetric readout at 405 nm.[1][2] | Prone to interference from colored test compounds, lower sensitivity requiring higher enzyme concentrations.[1] |
| Small Molecule (Fluorogenic) | DiFMUP, OMFP, FDP | High sensitivity, suitable for high-throughput screening (HTS), continuous kinetic assays are possible.[1] | Can be susceptible to fluorescent artifacts from test compounds. |
| Phosphopeptides | Based on known PTP1B substrates (e.g., IR, JAK2) | Higher physiological relevance, allows for assessment of substrate specificity.[3][4] | More expensive, may require more complex detection methods (e.g., Malachite Green for phosphate detection).[2][4] |
Q2: My PTP1B enzyme activity is lower than expected. What are the potential causes?
A2: Low PTP1B activity can stem from several factors related to enzyme stability, assay conditions, and reagent quality.
-
Enzyme Integrity: PTP1B is sensitive to oxidation of its catalytic cysteine residue (Cys215).[5] Ensure the presence of a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol in your assay buffer to maintain the active, reduced state of the enzyme.[1][6] Repeated freeze-thaw cycles can also diminish activity; aliquot the enzyme upon receipt.[7]
-
Assay Buffer Composition: The pH of the assay buffer is critical. PTP1B generally exhibits optimal activity at a pH between 5.5 and 6.0, although buffers closer to physiological pH (7.4) can also be used.[1][8] Avoid buffers containing sulfonic acids, such as HEPES, as they can compete with inhibitor binding.[1]
-
Substrate Concentration: Ensure the substrate concentration is appropriate for the assay. For Michaelis-Menten kinetics, substrate concentrations should bracket the Km value.[1] For inhibitor screening, a substrate concentration at or near the Km is often recommended.[4]
-
Incorrect Reagent Preparation: Verify the concentrations of all stock solutions, including the enzyme, substrate, and any inhibitors. Phosphate contamination in buffers or on labware can lead to high background when using phosphate detection methods like Malachite Green.[4]
Q3: I am observing high background signal in my colorimetric/fluorometric assay. What can I do to reduce it?
A3: High background can obscure the true signal from PTP1B activity. Consider the following troubleshooting steps:
-
Substrate Instability: Some substrates may undergo spontaneous hydrolysis. Run a "no-enzyme" control (substrate and buffer only) to quantify the rate of non-enzymatic substrate degradation.[1]
-
Compound Interference: Test compounds may possess inherent color or fluorescence at the assay wavelengths. Always run controls containing the test compound without the enzyme to measure this interference.[1]
-
Contaminated Reagents: As mentioned, phosphate contamination is a common issue in Malachite Green-based assays.[4] Use high-purity water and dedicated labware. For fluorometric assays, ensure buffers are not contaminated with fluorescent compounds.
Q4: How can I differentiate between a true PTP1B inhibitor and a compound that causes assay artifacts?
A4: Differentiating true inhibitors from artifacts is crucial, especially in high-throughput screening.
-
Perform Counter-Screens: Test the compound's effect on an unrelated enzyme to check for non-specific inhibition.
-
Vary Enzyme Concentration: True inhibitors should display an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors or aggregators often show a dose-response that shifts with enzyme concentration.
-
Check for Aggregation: Many false positives are compound aggregators. Including a non-ionic detergent like Triton X-100 in the assay buffer can help disrupt aggregation.
-
Use Orthogonal Assays: Validate hits using a different assay format. For example, a hit from a pNPP assay can be confirmed using a fluorogenic substrate or a phosphopeptide-based assay with Malachite Green detection.[9]
Troubleshooting Guide for Unexpected Results
This guide provides a structured approach to interpreting and resolving common unexpected outcomes in PTP1B assays.
Issue 1: Inconsistent IC50 Values for a Known Inhibitor
Inconsistent IC50 values can arise from variations in experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent IC50 values.
Detailed Steps:
-
DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is identical in all wells. High concentrations of DMSO can affect enzyme activity.[10]
-
Substrate Concentration: The IC50 value of competitive inhibitors is dependent on the substrate concentration. Always use a consistent substrate concentration, typically at or near the Km, for comparative studies.[4]
-
Enzyme Concentration: Ensure the enzyme concentration results in an initial velocity that is in the linear range of the assay.[1]
-
Incubation Times: Standardize the pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition.
-
Buffer Components: Verify the pH and the concentration of critical additives like DTT in your assay buffer.[1][6]
Issue 2: Apparent "Activation" by a Test Compound
Observing an increase in signal in the presence of a test compound can be misleading.
Troubleshooting Workflow:
Caption: Investigating apparent PTP1B activation.
Detailed Steps:
-
Compound Interference: The compound itself might be fluorescent or colored, or it could react with the substrate or detection reagents to produce a signal. Run controls with the compound and substrate but no enzyme.
-
Enzyme Stabilization: The compound might be stabilizing the enzyme, preventing its gradual inactivation over the course of the assay, which would appear as an increase in activity relative to the control.
-
Redox Effects: If the enzyme preparation is partially oxidized, a reducing compound could reactivate it, leading to an apparent increase in activity.
PTP1B Signaling and Substrate Recognition
PTP1B plays a crucial role as a negative regulator in key signaling pathways, most notably the insulin and leptin pathways. Its substrate specificity is a critical factor in its biological function.[11][12]
Caption: PTP1B negatively regulates insulin and leptin signaling.
PTP1B's catalytic domain has an intrinsic preference for certain amino acid sequences surrounding the phosphotyrosine (pY) residue.[11][13] It generally favors acidic residues on both sides of the pY and can dephosphorylate multiply phosphorylated peptides, but it shows a strong aversion to basic residues.[11] This intrinsic specificity, combined with its localization to the endoplasmic reticulum, helps determine its physiological substrates.[11][12]
Experimental Protocols
Protocol 1: Standard PTP1B Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol outlines a basic endpoint assay for measuring PTP1B activity.
Materials:
-
Recombinant human PTP1B
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[9]
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a 2X enzyme solution by diluting PTP1B in the assay buffer.
-
Prepare a 2X substrate solution of pNPP (e.g., 4 mM) in the assay buffer.[9]
-
For inhibitor studies, prepare inhibitor solutions at 4X the final concentration.
-
Add 50 µL of assay buffer to control wells or 50 µL of inhibitor solution to test wells.
-
Add 25 µL of 2X enzyme solution to all wells except the "no-enzyme" controls. Add 25 µL of assay buffer to the "no-enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of 2X pNPP solution to all wells.
-
Incubate at 37°C for 30 minutes.[9]
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.[9]
-
Read the absorbance at 405 nm.
-
Subtract the absorbance of the "no-enzyme" control from all other readings.
Protocol 2: Identifying Physiological Substrates using Substrate-Trapping Mutants
"Substrate-trapping" mutants of PTP1B can be used to identify direct physiological substrates. These mutants can bind to but not efficiently dephosphorylate their substrates, thus "trapping" them in a stable complex.
Principle:
The catalytic mechanism of PTPs involves a key aspartic acid residue (D181 in PTP1B) that acts as a general acid.[14] Mutating this residue to alanine (D181A) abolishes catalytic activity without significantly affecting substrate binding.[13][14]
Workflow:
Caption: Workflow for substrate trapping with PTP1B-D181A.
This technique has been instrumental in identifying bona fide PTP1B substrates in a cellular context, such as the Epidermal Growth Factor Receptor (EGFR).[14] Combining the D181A mutation with a Q262A mutation can further enhance trapping efficiency.[12]
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase function: the substrate perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Technical Support Center: Quality Control for Synthetic Phosphopeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic phosphopeptides.
Troubleshooting Guide
This guide addresses common issues encountered during the quality control of synthetic phosphopeptides in a question-and-answer format.
Issue 1: Low Purity of the Synthetic Phosphopeptide
Q: My HPLC analysis shows multiple peaks, indicating a low purity of my synthetic phosphopeptide. What are the potential causes and how can I troubleshoot this?
A: Low purity is a common issue with synthetic phosphopeptides. The presence of multiple peaks in an HPLC chromatogram can be attributed to several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Incomplete Deprotection: Residual protecting groups from the synthesis process are a frequent source of impurities.
-
Solution: Ensure that the cleavage and deprotection steps are carried out for a sufficient duration and with fresh reagents. You can re-subject the peptide to the cleavage cocktail to see if the impurity peaks decrease.
-
-
Deletion or Truncated Sequences: Errors during solid-phase peptide synthesis can lead to peptides of incorrect lengths.
-
Solution: Optimize your synthesis protocol. This is a synthesis issue that cannot be rectified post-synthesis. Purification by HPLC is the primary way to isolate the correct peptide.
-
-
Side Reactions: Phosphoserine and phosphothreonine are susceptible to side reactions like β-elimination, especially under basic conditions.[1][2][3][4] Phosphotyrosine is not susceptible to β-elimination.[2]
-
Solution: Use milder deprotection conditions and avoid prolonged exposure to basic environments. The use of a very low concentration of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can suppress β-elimination during Fmoc removal.[5]
-
-
Oxidation: Peptides containing methionine, cysteine, or tryptophan are prone to oxidation.
-
Solution: Use degassed solvents and consider adding antioxidants like dithiothreitol (DTT) during purification and storage.
-
-
Aggregation: Hydrophobic peptides or those with certain sequences are prone to aggregation, which can appear as broad or multiple peaks in HPLC.
-
Solution: Try dissolving the peptide in different solvents (e.g., DMSO, acetonitrile) before analysis. Sonication can also help to break up aggregates.
-
A logical approach to troubleshooting low purity is outlined in the following diagram:
Caption: Troubleshooting workflow for low purity phosphopeptides.
Issue 2: Difficulty in Confirming Phosphorylation
Q: I have purified my synthetic peptide, but I am struggling to confirm that it is indeed phosphorylated. What methods can I use?
A: Confirming phosphorylation is a critical quality control step. A combination of techniques is often the most robust approach.
-
Mass Spectrometry (MS): This is the most common and powerful technique. The mass of the phosphorylated peptide will be higher than its non-phosphorylated counterpart by 79.9663 Da for each phosphate group.[6]
-
31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a direct and quantitative method for detecting phosphorus-containing compounds.[11][12][13][14] Each unique phosphate group will give a distinct signal in the 31P NMR spectrum.[11][13]
-
Phosphatase Assay: Treat an aliquot of your peptide with a non-specific phosphatase, such as alkaline phosphatase. A shift in the HPLC retention time or a decrease in the mass corresponding to the loss of the phosphate group in MS analysis confirms phosphorylation.
Issue 3: Poor Solubility of the Phosphopeptide
Q: My synthetic phosphopeptide is difficult to dissolve. What can I do to improve its solubility?
A: Poor solubility can hinder accurate quantification and downstream experiments.[15] Here are some strategies to improve solubility:
-
pH Adjustment: The net charge of a peptide is pH-dependent. Solubility is generally lowest at the isoelectric point (pI).[15] Try dissolving the peptide in a buffer with a pH away from its pI.
-
Use of Organic Solvents: For hydrophobic peptides, adding a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile can aid in dissolution.[15] It's recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer.
-
Chaotropic Agents: In some cases, mild chaotropic agents like urea can help to solubilize aggregated peptides.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
| Solvent/Additive | Recommendation for Use |
| Water with 0.1% TFA or Acetic Acid | First choice for most peptides. |
| Acetonitrile/Water Mixtures | For moderately hydrophobic peptides. |
| DMSO, DMF | For very hydrophobic peptides. Use minimal amount. |
| Aqueous Ammonia (0.1%) | For acidic peptides. |
| Buffers (e.g., PBS, Tris) | Ensure pH is not at the peptide's pI. |
Table 1: Recommended solvents for dissolving synthetic phosphopeptides.
Frequently Asked Questions (FAQs)
Q1: How should I store my synthetic phosphopeptides?
A: Proper storage is crucial to maintain the integrity of your phosphopeptide.
-
Lyophilized Peptides: Store at -20°C or -80°C in a desiccator.[13][16] Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation and should be stored under an inert gas (e.g., argon or nitrogen).[13]
-
Peptides in Solution: It is generally not recommended to store peptides in solution for long periods due to the risk of degradation and bacterial contamination.[13] If necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13][16] Use sterile buffers at a pH of 5-6 to minimize degradation.[13]
Q2: What is the expected purity of a synthetic phosphopeptide?
A: The purity of a synthetic phosphopeptide can vary depending on the synthesis and purification methods. For most research applications, a purity of >95% as determined by HPLC is recommended. For more sensitive applications like structural studies or clinical development, a purity of >98% may be required.
Q3: How can I quantify the concentration of my phosphopeptide solution?
A: Accurate quantification is essential for reliable experimental results.
-
UV-Vis Spectroscopy: If the peptide contains aromatic amino acids (tryptophan or tyrosine), you can measure the absorbance at 280 nm.
-
Amino Acid Analysis (AAA): This is a highly accurate method that involves hydrolyzing the peptide and quantifying the individual amino acids.
-
31P NMR: If an internal standard is used, 31P NMR can be a quantitative method.[14]
-
Nitrogen Determination (Kjeldahl method): This is a classic method for determining protein/peptide concentration based on nitrogen content.
Q4: What are common artifacts I might see in the mass spectrum of a phosphopeptide?
A: Besides the expected peptide mass, you may observe other peaks in the mass spectrum.
-
Adducts: Sodium (+22 Da) and potassium (+38 Da) adducts are common.
-
Neutral Loss: As mentioned, a loss of 98 Da (H3PO4) from the precursor ion is a common fragment for phosphoserine and phosphothreonine containing peptides in MS/MS.[7][8][9][10]
-
In-source decay: Fragmentation of the peptide in the ion source of the mass spectrometer can lead to unexpected peaks.
-
Contaminants: Peaks from solvents, polymers (e.g., from plasticware), or other contaminants may be present.
Experimental Protocols
Protocol 1: HPLC Purification of Synthetic Phosphopeptides
This protocol provides a general method for the purification of synthetic phosphopeptides using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude synthetic phosphopeptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude phosphopeptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Centrifuge the sample to remove any insoluble material.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 20 minutes at a constant flow rate.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the peptides using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may need to be optimized.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired phosphopeptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified phosphopeptide as a powder.
Caption: General workflow for HPLC purification.
Protocol 2: Mass Spectrometry Analysis for Quality Control
This protocol outlines the steps for analyzing a purified synthetic phosphopeptide by mass spectrometry to confirm its identity and phosphorylation status.
Materials:
-
Purified phosphopeptide
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
-
Solvents for LC-MS: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)
Procedure:
-
Sample Preparation: Dissolve the purified phosphopeptide in Solvent A to a final concentration of approximately 1 µg/µL.
-
LC-MS/MS Analysis:
-
Inject a small amount (e.g., 1 µL) of the sample into the LC-MS/MS system.
-
Separate the peptide on a C18 column using a suitable gradient of Solvent B.
-
Acquire mass spectra in positive ion mode.
-
Set the mass spectrometer to perform data-dependent acquisition (DDA), where the most intense precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Confirm Molecular Weight: In the MS1 spectrum, locate the peak corresponding to the expected mass of the phosphopeptide. Remember to account for the mass of the phosphate group (79.9663 Da) and the charge state of the ion.
-
Confirm Phosphorylation Site: In the MS/MS spectra, look for characteristic fragment ions (b- and y-ions) that confirm the peptide sequence. The presence of a neutral loss of 98 Da is indicative of phosphoserine or phosphothreonine.[7][8][9][10] Use software tools to help in the assignment of the phosphorylation site based on the fragmentation pattern.
-
Protocol 3: 31P NMR for Phosphorylation Confirmation
This protocol describes the use of 31P NMR to confirm the presence of a phosphate group on a synthetic peptide.
Materials:
-
Purified phosphopeptide (at least 1 mg)
-
NMR tube
-
D2O (Deuterium oxide)
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Sample Preparation: Dissolve the phosphopeptide in D2O in an NMR tube. The concentration should be as high as possible for a good signal-to-noise ratio.
-
NMR Acquisition:
-
Tune and shim the NMR spectrometer for the 31P nucleus.
-
Acquire a one-dimensional 31P NMR spectrum. Proton decoupling is typically used to simplify the spectrum.[11]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phasing, and baseline correction).
-
A signal in the characteristic chemical shift range for phosphomonoesters or phosphodiesters confirms the presence of the phosphate group. The exact chemical shift can provide information about the chemical environment of the phosphate.[11][13]
-
Signaling Pathway Context
Synthetic phosphopeptides are invaluable tools for studying signaling pathways. They can be used as substrates for kinases and phosphatases, as inhibitors of protein-protein interactions, or as standards for quantitative proteomics studies. The diagram below illustrates a generic kinase signaling pathway where a synthetic phosphopeptide could be employed.
Caption: Role of synthetic phosphopeptides in studying signaling.
References
- 1. Improved beta-elimination-based affinity purification strategy for enrichment of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 3. A new approach to phosphoserine and phosphothreonine analysis in peptides and proteins: chemical modification, enrichment via solid-phase reversible binding, and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifications of substituted seryl and threonyl residues in phosphopeptides and a polysialoglycoprotein by beta-elimination and nucleophile additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Mass Accuracy Phosphopeptide Identification Using Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 16. A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
Technical Support Center: Ensuring Accurate Kinase Assay Results by Mitigating Phosphatase Activity
This guide provides frequently asked questions (FAQs), in-depth troubleshooting advice, and detailed experimental protocols to help you identify, control, and eliminate unwanted phosphatase activity in your kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contaminating phosphatase activity in my kinase assay?
A: Phosphatase contamination typically originates from two main sources:
-
The biological sample: When preparing lysates from cells or tissues, endogenous phosphatases are released. These enzymes are naturally present and active in the cellular environment.
-
Recombinant enzyme preparations: The purified kinase used in the assay may contain co-purified phosphatases from the expression system (e.g., E. coli, insect, or mammalian cells).
Q2: How can I detect if my kinase assay is affected by phosphatase activity?
A: The most direct way is to run a "phosphatase control" reaction. In this control, you incubate your phosphorylated substrate with your enzyme preparation (or cell lysate) in the kinase assay buffer without ATP. A decrease in the phosphorylated substrate signal over time indicates the presence of phosphatase activity.
Q3: What are phosphatase inhibitors and how do they work?
A: Phosphatase inhibitors are chemical compounds that block the active sites of phosphatases, preventing them from removing phosphate groups from your substrate. They are essential additives in lysis and kinase assay buffers to preserve the phosphorylation status of proteins. Broad-spectrum inhibitor cocktails are often used to target the main classes of phosphatases.
Q4: Should I use a pre-made commercial cocktail or prepare my own mix of inhibitors?
A: Commercial cocktails offer convenience and are formulated for broad-spectrum inhibition. They are an excellent choice for routine assays and when dealing with complex samples like cell lysates. Preparing your own mix can be more cost-effective and allows for customization, which is useful if you know the specific type of phosphatase you need to inhibit.
Q5: Can phosphatase inhibitors affect the activity of my kinase?
A: While most common phosphatase inhibitors are designed to be specific, there can be off-target effects. It is always recommended to run a control experiment to test the effect of the inhibitor cocktail on your specific kinase's activity. This can be done by comparing the kinase activity with and without the inhibitor cocktail, using a highly purified kinase preparation that is known to be free of phosphatases.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Low or no kinase activity detected. | Contaminating phosphatases are dephosphorylating the substrate as it is being phosphorylated. | 1. Add a broad-spectrum phosphatase inhibitor cocktail to your kinase assay buffer. 2. Ensure your purified kinase is of high purity. 3. Run a phosphatase control (no ATP) to confirm phosphatase activity. |
| High well-to-well variability in results. | Inconsistent phosphatase activity across different samples or wells. | 1. Ensure phosphatase inhibitors are added fresh to the master mix and are well-mixed before aliquoting. 2. Keep all samples and reagents on ice to minimize enzyme activity before starting the assay. |
| Kinase activity decreases over a longer incubation time. | The phosphatase inhibitors may be unstable or are being overwhelmed by high phosphatase concentrations. | 1. Optimize the incubation time; shorter times may be sufficient for kinase activity while minimizing dephosphorylation. 2. Increase the concentration of the phosphatase inhibitor cocktail (e.g., from 1X to 2X), after validating that the higher concentration does not inhibit the kinase. |
| Phosphatase activity is still detected even with inhibitors. | The inhibitor cocktail may not be effective against the specific type of phosphatase present, or the inhibitors have degraded. | 1. Use a different formulation of a phosphatase inhibitor cocktail. 2. Prepare fresh inhibitor stocks, as some are unstable in solution. 3. Consider adding specific inhibitors if the contaminating phosphatase is known. |
Data Presentation: Phosphatase Inhibitor Specificity
Choosing the right inhibitors is critical for effectively preserving the phosphorylation state of your target proteins. The table below summarizes the targets and recommended working concentrations for commonly used phosphatase inhibitors.
| Inhibitor | Target Class | Specific Targets | Typical Working Concentration |
| Sodium Orthovanadate | Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases | PTPs, Alkaline Phosphatases, ATPases | 1 - 10 mM |
| Sodium Fluoride | Serine/Threonine Phosphatases, Acid Phosphatases | Ser/Thr Phosphatases, Acid Phosphatases | 1 - 20 mM |
| β-Glycerophosphate | Serine/Threonine Phosphatases | Ser/Thr Phosphatases | 1 - 100 mM |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | Ser/Thr Phosphatases | 1 - 100 mM |
| Okadaic Acid | Serine/Threonine Phosphatases | PP1, PP2A | 10 - 100 nM |
| Calyculin A | Serine/Threonine Phosphatases | PP1, PP2A | 0.5 - 1 nM |
| Microcystin-LR | Serine/Threonine Phosphatases | PP1, PP2A | 1 - 10 nM |
| Cantharidin | Serine/Threonine Phosphatases | PP1, PP2A | 1 - 10 µM |
| (-)-p-Bromotetramisole oxalate | Alkaline Phosphatases | Non-specific Alkaline Phosphatases | 50 - 100 µM |
Note: The optimal concentration may vary depending on the specific experimental conditions and should be empirically determined.
Experimental Protocols
Detailed Protocol for an In Vitro Kinase Assay with Phosphatase Inhibition Controls
This protocol provides a general framework for a typical in vitro kinase assay, incorporating the necessary steps and controls to mitigate phosphatase activity.
1. Reagent Preparation:
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2. Prepare this buffer fresh and keep on ice.
-
Phosphatase Inhibitor Cocktail (100X): Use a commercial cocktail or prepare a custom mix. Store as aliquots at -20°C.
-
ATP Stock Solution: 10 mM ATP in water. Store as aliquots at -20°C.
-
Kinase: Purified recombinant kinase of interest. Dilute to the desired concentration in Kinase Buffer just before use.
-
Substrate: Purified protein or peptide substrate. Dilute to the desired concentration in Kinase Buffer.
2. Assay Setup:
Set up the following reactions in a 96-well plate or microcentrifuge tubes on ice. The final volume for each reaction is 50 µL.
| Reaction Component | Full Reaction (µL) | No Kinase Control (µL) | No ATP Control (µL) | No Substrate Control (µL) |
| Kinase Buffer | 25 | 30 | 30 | 35 |
| 100X Phosphatase Inhibitor Cocktail | 0.5 | 0.5 | 0.5 | 0.5 |
| Substrate | 10 | 10 | 10 | 0 |
| Kinase | 5 | 0 | 5 | 5 |
| 10 mM ATP | 10 | 10 | 0 | 10 |
| Total Volume | 50 | 50 | 50 | 50 |
3. Reaction and Termination:
-
Start the reaction by adding the ATP solution to all wells except the "No ATP Control".
-
Mix gently by pipetting.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume (50 µL) of 2X SDS-PAGE sample buffer or a specific stop reagent for your detection method.
4. Detection and Analysis:
-
Analyze the samples by Western blot using a phospho-specific antibody, or use a suitable kinase assay detection kit (e.g., ADP-Glo, Luminescence-based).
-
Full Reaction: Represents the total kinase activity.
-
No Kinase Control: Measures the background signal in the absence of the kinase.
-
No ATP Control: This is the key control to detect phosphatase activity. Any decrease in the phospho-signal from a pre-phosphorylated substrate indicates phosphatase contamination.
-
No Substrate Control: Measures the autophosphorylation of the kinase.
Visualizations
Validation & Comparative
A Comparative Guide: [pTyr5] EGFR (988-993) (TFA) vs. Non-phosphorylated EGFR (988-993)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphorylated peptide, [pTyr5] EGFR (988-993) (TFA), and its non-phosphorylated counterpart, EGFR (988-993). The focus is on their differential performance in key biochemical and cellular assays, supported by experimental data and detailed protocols. This information is intended to aid researchers in selecting the appropriate tool for their studies in signal transduction, cancer biology, and drug discovery.
The epidermal growth factor receptor (EGFR) is a critical regulator of cellular processes, and its activity is tightly controlled by phosphorylation events. The tyrosine residue at position 992 (Tyr992) is a key autophosphorylation site within the EGFR C-terminal tail. The peptide sequence surrounding this site, EGFR (988-993), serves as a crucial recognition motif for downstream signaling proteins.
Data Presentation: Quantitative Comparison
The primary functional difference between the phosphorylated and non-phosphorylated EGFR (988-993) peptides lies in their ability to recruit signaling proteins containing Src Homology 2 (SH2) domains. Phosphorylation of Tyr992 is a prerequisite for the binding of key effector proteins, most notably Phospholipase C-gamma 1 (PLCγ1).
| Parameter | [pTyr5] EGFR (988-993) (TFA) | Non-phosphorylated EGFR (988-993) | Reference |
| Binding to PLCγ1 SH2 Domain | IC50 = 8 µM (in inhibiting binding of PLCγ1 SH2 to phosphorylated EGFR) | Inactive (no measurable binding or inhibition) | [1] |
This substantial difference in binding affinity underscores the critical role of Tyr992 phosphorylation in initiating downstream signaling cascades. The non-phosphorylated peptide serves as an essential negative control in experiments designed to investigate the specific effects of this phosphorylation event.
Signaling Pathway
The phosphorylation of Tyr992 on EGFR is a pivotal event that leads to the recruitment and activation of PLCγ1. This initiates a signaling cascade that results in the generation of second messengers, ultimately influencing cellular processes like proliferation and migration.
Caption: EGFR signaling cascade initiated by Tyr992 phosphorylation.
Experimental Protocols
Competitive ELISA for Binding Affinity Determination
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the binding affinity of the phosphorylated and non-phosphorylated peptides to the PLCγ1 SH2 domain.
Materials:
-
Recombinant PLCγ1 SH2 domain
-
[pTyr5] EGFR (988-993) (TFA)
-
Non-phosphorylated EGFR (988-993)
-
Biotinylated [pTyr5] EGFR (988-993)
-
High-binding 96-well microplates
-
Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in Wash Buffer)
-
Assay Buffer (e.g., 1% BSA in Wash Buffer)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the PLCγ1 SH2 domain (e.g., 1-5 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by incubating with Blocking Buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of the competitor peptides ([pTyr5] EGFR (988-993) and non-phosphorylated EGFR (988-993)) in Assay Buffer. Add these dilutions to the wells, followed immediately by a constant concentration of biotinylated [pTyr5] EGFR (988-993). Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add Streptavidin-HRP conjugate diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding Stop Solution.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Kinase Assay
This protocol outlines a method to assess whether the EGFR (988-993) peptide can act as a substrate for a tyrosine kinase and how phosphorylation affects its properties in such an assay.
Materials:
-
Active tyrosine kinase (e.g., recombinant EGFR kinase domain)
-
[pTyr5] EGFR (988-993) (TFA) (as a positive control for detection)
-
Non-phosphorylated EGFR (988-993) (as the substrate)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Anti-phosphotyrosine antibody
-
Secondary antibody-HRP conjugate
-
Detection reagent (e.g., chemiluminescent substrate)
-
96-well plates suitable for the detection method
-
Luminometer or appropriate plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the tyrosine kinase, Kinase Reaction Buffer, and the non-phosphorylated EGFR (988-993) peptide as the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stopping: Stop the reaction by adding a solution containing EDTA.
-
Detection of Phosphorylation:
-
ELISA-based detection: Transfer the reaction mixture to a high-binding plate to allow the peptide to adsorb. Block the plate and then probe with a specific anti-phosphotyrosine antibody. Detect with a secondary HRP-conjugated antibody and a colorimetric or chemiluminescent substrate.
-
Luminescence-based ATP detection: Alternatively, use a commercial kit that measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
-
Controls: Include wells with no kinase, no substrate, and no ATP as negative controls. Use the [pTyr5] EGFR (988-993) peptide as a positive control for the detection antibody.
-
Analysis: Quantify the signal from each well. A higher signal in the presence of the non-phosphorylated peptide and kinase compared to the negative controls indicates that the peptide is a substrate for the kinase.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the biological activity of phosphorylated and non-phosphorylated peptides.
Caption: Workflow for comparing phosphorylated and non-phosphorylated peptides.
References
A Comparative Guide to EGFR Phosphopeptides: Focus on [pTyr5] EGFR (988-993)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the [pTyr5] EGFR (988-993) phosphopeptide with other key epidermal growth factor receptor (EGFR) phosphopeptides. The information presented herein is curated from publicly available experimental data to aid in the design and interpretation of studies in EGFR signaling and drug discovery.
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for a variety of signaling proteins containing Src Homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, thereby initiating downstream signaling cascades. The specific pattern of tyrosine phosphorylation can dictate the subsequent cellular response.
The peptide [pTyr5] EGFR (988-993) corresponds to the amino acid sequence surrounding the phosphorylated tyrosine at position 992 (pTyr992) of the human EGFR protein. This site is crucial for the recruitment and activation of specific downstream signaling molecules, most notably Phospholipase C gamma 1 (PLCγ1).
Quantitative Performance Comparison
Direct quantitative comparisons of the kinetic and binding parameters of all major EGFR phosphopeptides within a single study are limited in the publicly available literature. However, by compiling data from various sources, we can construct a comparative overview.
Table 1: Comparison of EGFR Phosphopeptide Substrate Kinetics
This table summarizes the available Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the phosphorylation of different peptide substrates by the EGFR kinase domain. A lower Km indicates a higher affinity of the kinase for the substrate, while a higher kcat indicates a faster catalytic rate.
| Peptide Substrate | Corresponding EGFR Site | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |
| Tail Peptide A | Tyr1173 | ~1000 | - | - | [1] |
| Peptide C (synthetic) | N/A | 128 | - | ~26-fold higher than Tail Peptide A | [1] |
| Shc1 peptide (unprimed) | N/A | 1000 ± 200 | 0.10 ± 0.01 | 0.0001 | [2] |
| Shc1 peptide (primed with pY at +1) | N/A | 240 ± 50 | 0.09 ± 0.01 | 0.000375 | [2] |
Note: Data for a peptide corresponding to [pTyr5] EGFR (988-993) was not found in the reviewed literature.
Table 2: Comparison of Binding Affinities of Adaptor Proteins to EGFR Phosphopeptides
This table presents the dissociation constants (Kd) or IC50 values for the binding of various SH2 domain-containing proteins to specific EGFR phosphopeptides. A lower Kd or IC50 value indicates a stronger binding affinity.
| EGFR Phosphopeptide (Site) | Binding Partner (SH2 Domain) | Binding Affinity (Kd or IC50) | Reference(s) |
| pTyr992 | PLCγ1 | IC50 = 8 µM | [3] |
| pTyr992 | Shc | Minor binding site | [4] |
| pTyr1068 | Grb2 | Direct binding | [4] |
| pTyr1086 | Grb2 | Lesser extent than pY1068 | [4] |
| pTyr1173 | Shc | Major binding site | [4] |
Signaling Pathway Diagrams
The phosphorylation of specific tyrosine residues on EGFR creates distinct docking sites for downstream effector proteins, leading to the activation of different signaling pathways.
References
- 1. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of autophosphorylation of epidermal growth factor receptor by small peptides in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR targeting PhosTACs as a dual inhibitory approach reveals differential downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating EGFR Kinase Activity: A Guide to Assay Alternatives Beyond Synthetic Peptides
For researchers, scientists, and drug development professionals engaged in the study of Epidermal Growth Factor Receptor (EGFR) kinase, the choice of assay methodology is a critical determinant of experimental success. While synthetic peptides have long served as convenient substrates, a deeper understanding of EGFR biology and the quest for more physiologically relevant data have spurred the adoption of alternative approaches. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
The limitations of short synthetic peptides—often lacking the structural context of the full-length protein—can impact the kinetic parameters and inhibitor potencies observed. Consequently, alternatives such as full-length protein substrates and cell-based assays have gained prominence, offering a more holistic view of EGFR kinase activity within a more native environment.
Comparative Analysis of EGFR Kinase Assay Formats
The selection of an appropriate assay format hinges on a balance between physiological relevance, throughput, and the specific research question being addressed. Below is a summary of key quantitative parameters for various assay types.
| Assay Format | Substrate | Key Advantages | Key Disadvantages | Typical Z'-Factor[1] | Signal-to-Background (S/B) Ratio[1] |
| Biochemical Assay | Synthetic Peptide | High throughput, low cost, well-defined kinetics | Lacks physiological context, may not reflect in-cell activity | 0.7 - 0.8 | 6 - 18.2 |
| Biochemical Assay | Recombinant Full-Length/Near Full-Length Protein | More physiologically relevant than peptides, allows for study of autophosphorylation | Higher cost, more complex purification | Not widely reported, expected to be similar to peptide assays | Not widely reported, dependent on enzyme purity and activity |
| Cell-Based Assay | Endogenous or Overexpressed Full-Length Protein | High physiological relevance, measures activity in a cellular context | Lower throughput, more complex protocol, potential for off-target effects | ~0.75 (for bead-based cell lysate assay) | >10 |
In-Depth Look at Alternative Assay Methodologies
Full-Length Protein Substrates in Biochemical Assays
Utilizing full-length or near full-length EGFR as a substrate in biochemical assays provides a significant step up in physiological relevance compared to short peptides. This approach allows for the investigation of autophosphorylation and the influence of domains outside the kinase domain on enzyme activity and inhibitor binding.
Kinetic Parameters:
Studies have shown that the choice of substrate can significantly impact the kinetic parameters of the EGFR kinase reaction. For instance, the Km for a synthetic peptide representing the major autophosphorylation site (Tyr1173) was found to be in the range of 110-130 µM[2]. In contrast, assays using near full-length EGFR have reported different kinetic profiles, highlighting the influence of the protein's tertiary structure[3].
| Substrate Type | Reported Km (ATP) | Reported Km (Substrate) | Reference |
| Synthetic Peptide (Tyr1173-based) | 3-7 µM | 110-130 µM | [2] |
| Synthetic Peptide (poly-Glu,Tyr 4:1) | Not specified | 1.064 - 23.9 µg/ml | [4] |
| Near Full-Length EGFR | 1.56 - 120 µM (depending on metal ion) | Not applicable (autophosphorylation) | [3] |
Cell-Based Assays: A Window into Cellular Function
Cell-based assays offer the most physiologically relevant system for studying EGFR kinase activity by measuring the phosphorylation of the receptor within its native cellular environment. These assays can be performed using cell lysates or in whole cells, providing insights into the effects of inhibitors on downstream signaling pathways.
Inhibitor Potency (IC50 Values):
The potency of EGFR inhibitors can vary significantly between biochemical and cell-based assays. Cell-based assays account for factors such as cell permeability, off-target effects, and the influence of cellular signaling networks, providing a more accurate prediction of a compound's efficacy in a biological system.
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| Gefitinib | Biochemical (WT EGFR) | - | 3 | [5] |
| Gefitinib | Cell-based (L858R mutant) | H3255 | 75 | [6] |
| Erlotinib | Biochemical (WT EGFR) | - | 8 | [5] |
| Erlotinib | Cell-based (WT EGFR) | A431 | 100 | [6] |
| Afatinib | Biochemical (WT EGFR) | - | Not specified | |
| Afatinib | Cell-based (WT EGFR) | H1666 | <100 | [6] |
| Osimertinib | Cell-based (T790M mutant) | H1975 | 5 | [7] |
| Rociletinib | Cell-based (T790M mutant) | H1975 | 23 | [7] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental processes, the following diagrams are provided.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic parameters of the protein tyrosine kinase activity of EGF-receptor mutants with individually altered autophosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of [pTyr5] EGFR (988-993) (TFA) as a PTP1B Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic phosphopeptide, [pTyr5] EGFR (988-993) (TFA), as a substrate for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and cancer. The validation of specific substrates is crucial for understanding its biological functions and for the development of selective inhibitors.
Performance Comparison of PTP1B Substrates
The selection of an appropriate substrate is critical for the accurate in vitro characterization of PTP1B activity and the screening of potential inhibitors. The ideal substrate should exhibit high affinity (low Michaelis-Menten constant, Km) and a high turnover rate (high catalytic rate constant, kcat). This section compares the kinetic parameters of [pTyr5] EGFR (988-993) with other commonly used PTP1B substrates.
| Substrate | Sequence/Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| [pTyr5] EGFR (988-993) | DADE-pY-L | 460 | 62.9 | 1.4 x 10⁵ |
| p-nitrophenyl phosphate (pNPP) | Small Molecule | 580 | 24.4 | 4.2 x 10⁴ |
| pY-peptide 1 | TRDI-pY-ETD-pY-pY-RK | 1.8 | 3.9 | 2.2 x 10⁶ |
| pY-peptide 2 | END-pY-INASL | 13 | 4.5 | 3.5 x 10⁵ |
Table 1: Comparison of Kinetic Parameters for Various PTP1B Substrates. The data demonstrates that while [pTyr5] EGFR (988-993) is a competent substrate for PTP1B, certain other phosphopeptides can exhibit higher affinity and catalytic efficiency. pNPP, a commonly used artificial substrate, shows lower affinity and catalytic efficiency compared to the phosphopeptides.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the validation of enzyme substrates. Below are detailed methodologies for key experiments.
PTP1B Enzymatic Activity Assay using a Phosphopeptide Substrate
This protocol describes a common method for determining PTP1B activity using a phosphopeptide substrate like [pTyr5] EGFR (988-993) (TFA) and a malachite green-based phosphate detection reagent.
Materials:
-
Recombinant human PTP1B
-
[pTyr5] EGFR (988-993) (TFA) peptide
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Malachite Green Reagent
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve:
-
Prepare serial dilutions of the phosphate standard in the assay buffer.
-
Add the Malachite Green Reagent to each dilution.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the absorbance at 620-650 nm.
-
Plot the absorbance versus the phosphate concentration to generate a standard curve.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer and varying concentrations of the [pTyr5] EGFR (988-993) (TFA) substrate.
-
Initiate the reaction by adding a fixed concentration of recombinant PTP1B to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent contains a strong acid which will denature the enzyme.
-
-
Phosphate Detection:
-
Incubate the plate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-650 nm.
-
-
Data Analysis:
-
Determine the amount of phosphate released in each reaction using the phosphate standard curve.
-
Calculate the initial reaction velocities (V₀) at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Substrate Trapping to Validate PTP1B Interaction
Substrate trapping is a powerful technique to identify and validate direct substrates of phosphatases. This method utilizes a catalytically inactive "substrate-trapping" mutant of PTP1B (e.g., D181A mutant) that can bind to its substrates but cannot dephosphorylate them, thus forming a stable complex.
Materials:
-
Wild-type (WT) recombinant PTP1B
-
Substrate-trapping mutant of PTP1B (e.g., PTP1B D181A)
-
Cell lysate containing the putative substrate (e.g., from EGF-stimulated cells)
-
Glutathione-Sepharose beads (if using GST-tagged PTP1B)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA
-
Elution Buffer: SDS-PAGE sample buffer
-
Antibodies for immunoblotting (anti-pTyr, anti-EGFR)
Procedure:
-
Immobilize PTP1B:
-
Incubate GST-tagged WT PTP1B and PTP1B D181A mutant with Glutathione-Sepharose beads.
-
Wash the beads to remove unbound protein.
-
-
Incubate with Cell Lysate:
-
Incubate the PTP1B-bound beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Wash:
-
Wash the beads extensively with Wash Buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform immunoblotting with anti-pTyr and anti-EGFR antibodies to detect the trapped, phosphorylated substrate.
-
Visualizing Key Processes
To better understand the context of PTP1B function and its validation, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: PTP1B's role in the insulin signaling pathway.
Caption: Experimental workflow for PTP1B substrate validation.
cross-reactivity of anti-EGFR antibodies with [pTyr5] EGFR (988-993)
This guide provides a comparative analysis of commercially available anti-EGFR antibodies that target the phosphorylated tyrosine 992 residue ([pTyr992]), corresponding to the peptide sequence [pTyr5] EGFR (988-993). The specificity of these antibodies is crucial for accurate and reliable results in various research applications, from basic cell signaling studies to drug development. This document outlines the experimental methodologies to assess cross-reactivity with the non-phosphorylated form of the peptide and presents a framework for interpreting the resulting data.
Introduction to EGFR Phosphorylation at Tyrosine 992
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at several tyrosine residues within its cytoplasmic domain.[1][2] The phosphorylation of tyrosine 992 (Tyr992) is a key signaling event, creating a docking site for the SH2 domain of phospholipase C-gamma (PLCγ).[2] This interaction initiates downstream signaling cascades, including the release of intracellular calcium and the activation of protein kinase C. Given its importance, antibodies that specifically recognize EGFR phosphorylated at Tyr992 are invaluable tools for researchers.
Comparison of Anti-pTyr992 EGFR Antibodies
While numerous manufacturers offer antibodies targeting pTyr992 of EGFR, their performance in terms of specificity and cross-reactivity with the non-phosphorylated counterpart can vary. Below is a summary table of representative commercially available antibodies. Please note that the performance data presented here is illustrative and should be confirmed by in-house validation.
| Antibody | Host Species | Clonality | Immunogen | Manufacturer | Catalog Number |
| Antibody A | Rabbit | Polyclonal | Synthetic phosphopeptide around human EGFR Tyr992 | Thermo Fisher Scientific | 44-786G |
| Antibody B | Rabbit | Polyclonal | Synthetic phosphopeptide around human EGFR Tyr992 | Cell Signaling Technology | #2235 |
| Antibody C | Rabbit | Polyclonal | Synthetic phosphopeptide around human EGFR Tyr992 | Invitrogen | 40-8250 |
| Antibody D | Rabbit | Polyclonal | Synthetic phosphopeptide around human EGFR Tyr992/Tyr1016 | Sobekbio Biosciences | AF3043 |
Quantitative Analysis of Cross-Reactivity
To objectively assess the cross-reactivity of these antibodies, a series of quantitative immunoassays should be performed. The primary goal is to compare the binding signal of each antibody to the phosphorylated EGFR (988-993) peptide versus the non-phosphorylated version of the same peptide.
Peptide-Based ELISA
A direct ELISA is a straightforward method to quantify antibody binding to immobilized peptides.
Table 2: Illustrative Peptide-ELISA Data (OD450nm)
| Antibody (1 µg/mL) | Phosphorylated Peptide | Non-Phosphorylated Peptide | Specificity Ratio (pTyr/Tyr) |
| Antibody A | 2.850 | 0.150 | 19.0 |
| Antibody B | 3.100 | 0.120 | 25.8 |
| Antibody C | 2.980 | 0.250 | 11.9 |
| Antibody D | 3.250 | 0.350 | 9.3 |
Surface Plasmon Resonance (SPR)
SPR provides quantitative data on binding affinity (KD) and kinetics (ka, kd).
Table 3: Illustrative SPR Kinetic Data
| Antibody | Peptide | ka (1/Ms) | kd (1/s) | KD (M) |
| Antibody B | Phosphorylated | 2.5 x 105 | 5.0 x 10-4 | 2.0 x 10-9 |
| Non-Phosphorylated | No Binding Detected | - | - |
Experimental Protocols
Detailed methodologies are provided below for the key experiments used to generate the comparative data.
Peptide-ELISA for Cross-Reactivity Assessment
This protocol details the steps for a direct ELISA to compare antibody binding to phosphorylated and non-phosphorylated peptides.
Materials:
-
96-well microtiter plates
-
Synthetic EGFR (988-993) peptide (phosphorylated at Tyr992)
-
Synthetic EGFR (988-993) peptide (non-phosphorylated)
-
Carbonate-bicarbonate buffer (coating buffer)[3]
-
Bovine Serum Albumin (BSA) in PBS-T (blocking and antibody dilution buffer)[3]
-
Primary anti-pTyr992 EGFR antibodies
-
HRP-conjugated secondary antibody
-
TMB substrate[4]
-
Stop solution (e.g., 2N H2SO4)[4]
-
Plate reader
Procedure:
-
Peptide Coating: Coat separate wells of a 96-well plate with 100 µL of either the phosphorylated or non-phosphorylated peptide at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[5][6]
-
Washing: Wash the wells three times with 200 µL of PBS-T.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[5]
-
Primary Antibody Incubation: Add 100 µL of the primary anti-pTyr992 antibody, diluted in antibody dilution buffer, to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding 100 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Western Blotting with Phosphatase Treatment
This method confirms the phospho-specificity of the antibody using cell lysates.
Materials:
-
Cell line expressing EGFR (e.g., A431) stimulated with EGF
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Lambda protein phosphatase
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (5% BSA or casein in TBS-T)
-
Primary and HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: Prepare lysates from EGF-stimulated A431 cells.
-
Phosphatase Treatment: Treat a portion of the lysate with lambda protein phosphatase according to the manufacturer's protocol. Leave an equivalent portion untreated.
-
SDS-PAGE and Transfer: Separate the treated and untreated lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or casein in TBS-T for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-pTyr992 antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate. A specific antibody should show a band in the untreated lane and a significantly reduced or absent band in the phosphatase-treated lane.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway at Tyr992
Caption: EGFR signaling cascade initiated by phosphorylation at Tyr992.
Workflow for Antibody Cross-Reactivity Testing
Caption: Experimental workflow for assessing antibody cross-reactivity.
Conclusion
The selection of a highly specific anti-pTyr992 EGFR antibody is critical for obtaining reliable experimental outcomes. This guide provides a framework for the comparative evaluation of such antibodies. Researchers are encouraged to perform in-house validation using the described protocols to ensure the suitability of their chosen antibody for their specific application. The use of both peptide-based assays and cell-based validation methods will provide a comprehensive assessment of antibody performance.
References
- 1. Phospho-EGFR (Tyr992) Polyclonal Antibody (44-786G) [thermofisher.com]
- 2. Phospho-EGF Receptor (Tyr992) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ulab360.com [ulab360.com]
- 6. affbiotech.cn [affbiotech.cn]
A Researcher's Guide to Epidermal Growth Factor Receptor (EGFR) Peptide Substrates: A Comparative Analysis of Kinetic Data
For researchers, scientists, and drug development professionals, the selection of an appropriate peptide substrate is critical for the accurate in vitro assessment of Epidermal Growth Factor Receptor (EGFR) kinase activity and the evaluation of potential inhibitors. This guide provides a comparative analysis of the kinetic data for various EGFR peptide substrates, supported by detailed experimental protocols and visual representations of the associated signaling pathway and experimental workflow.
Comparative Kinetic Data of EGFR Peptide Substrates
The efficiency by which EGFR phosphorylates a peptide substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters for several commonly used EGFR peptide substrates.
| Peptide Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Peptide C | RAHEEIYHFFFAKKK | 30 | 0.160 | 0.0053 |
| Tail Peptide A | RRKGSTAENAEYLRV | ~1000 | 0.021 | 0.000021 |
| Tyrsub | EELEDDYEDDMEE | Low mM range | 0.019 | ~0.000007 |
| Tyr1173 Peptide | KGSTAENAEYLRV | 110-130 | Not Reported | Not Reported |
| Angiotensin II | DRVYIHPF | 1100 | Not Reported | Not Reported |
| c-src Peptide | RRLIEDAEYAARG | 1010 | Not Reported | Not Reported |
Note: The kinetic values presented are derived from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Analysis of the data reveals that "Peptide C" exhibits a significantly higher catalytic efficiency (kcat/Km) compared to "Tail Peptide A" and "Tyrsub".[1] This is primarily attributed to its much lower Km value, suggesting a higher affinity for the EGFR kinase domain.[1] "Tail Peptide A" is derived from the Tyr-1173 autophosphorylation site of EGFR, while "Tyrsub" is based on a sequence from the human erythrocyte Band 3 protein.[1] Other peptides, such as those derived from the Tyr1173 autophosphorylation site, angiotensin II, and c-src, have also been utilized as EGFR substrates, though their complete kinetic parameters are not always available.[2]
Experimental Protocols for EGFR Kinase Assays
The determination of EGFR kinase activity and the kinetic parameters of its peptide substrates can be achieved through various assay formats. The most common methodologies include enzyme-coupled spectrophotometric assays and radiometric assays.
Enzyme-Coupled Spectrophotometric Kinase Assay
This continuous assay measures the production of ADP, a product of the kinase reaction, by coupling it to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
EGFR kinase domain
-
Peptide substrate (e.g., Peptide C, Tail Peptide A)
-
ATP
-
Assay Buffer (e.g., 20 mM Tris, pH 7.5, 10 mM MgCl₂)
-
Coupling enzymes: Pyruvate kinase and Lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
Protocol:
-
Prepare a reaction mixture containing the EGFR kinase domain, peptide substrate at varying concentrations, and the coupling enzyme system (pyruvate kinase, lactate dehydrogenase, PEP, and NADH) in the assay buffer.
-
Initiate the reaction by adding a saturating concentration of ATP (e.g., 500 µM).[1]
-
Monitor the decrease in absorbance at 340 nm over time at room temperature using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Fit the initial velocity data as a function of peptide concentration to the Michaelis-Menten equation to determine Km and Vmax. The kcat can then be calculated from Vmax and the enzyme concentration.
Radiometric Kinase Assay
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate.
Materials:
-
EGFR kinase domain
-
Peptide substrate
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 15 mM Tris, pH 7.5, 10 mM MgCl₂, 0.02% v/v polysorbate 20)
-
P81 phosphocellulose filter discs
-
Phosphoric acid (0.5% v/v) for quenching the reaction
Protocol:
-
Prepare reaction mixtures containing the EGFR kinase domain, peptide substrate, and assay buffer.[1]
-
Initiate the reaction by adding [γ-³²P]ATP.[1]
-
Incubate the reactions at room temperature for a defined period (e.g., 10 minutes).[1]
-
Terminate the reactions by adding phosphoric acid.[1]
-
Spot a portion of the quenched reaction onto P81 phosphocellulose filter discs.[1]
-
Wash the filter discs extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Determine the kinetic parameters by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: EGFR Signaling Pathway.
Caption: Experimental Workflow for Kinetic Analysis.
References
A Comparative Guide to Fluorescence-Based and Radioactivity-Based Kinase Assays
For researchers, scientists, and drug development professionals, selecting the appropriate kinase assay is a critical decision that impacts the efficiency, cost, and reliability of their research. Protein kinases are a pivotal class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, making them prime targets for drug discovery.[1][2][3] This guide provides an objective comparison of two widely used methods for measuring kinase activity: fluorescence-based assays and radioactivity-based assays.
The "gold standard" for quantifying protein kinase activity has traditionally been the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[4][5][6][7][8] However, concerns over safety, waste disposal, and throughput have led to the development of a variety of non-radioactive alternatives, with fluorescence-based methods being among the most popular.[9] These assays offer a safer, often more high-throughput-friendly approach by detecting phosphorylation events through changes in fluorescent signals.[1][10]
This guide will delve into the principles, performance, and protocols of both assay types, presenting quantitative data in structured tables and illustrating key workflows with detailed diagrams to aid in your selection process.
Data Presentation: A Head-to-Head Comparison
The choice between a fluorescence-based and a radioactivity-based kinase assay depends on various factors, including the specific research goal (e.g., high-throughput screening vs. detailed mechanistic studies), available instrumentation, budget, and safety infrastructure.[1]
Table 1: High-Level Comparison of Kinase Assay Methodologies
| Feature | Radioactivity-Based Assays | Fluorescence-Based Assays |
| Principle | Measures the direct transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a protein or peptide substrate.[4][6][11] | Detects kinase activity via changes in a fluorescent signal, such as intensity, polarization (FP), or resonance energy transfer (FRET).[1][9][10] |
| Throughput | Generally lower, though can be adapted for moderate throughput.[9][11] Manual assays can handle up to 40 samples in under an hour.[6] | High to very high; well-suited for HTS in 384- and 1536-well formats.[7][10] |
| Cost | Can be inexpensive per sample, but costs are increased by radioactive waste disposal and specialized handling requirements.[4][5][6] | Generally cost-effective, particularly for HTS applications.[1] |
| Safety | Requires handling of hazardous radioactive materials, specialized safety protocols, and dedicated waste disposal.[4][5][7][9] | Non-radioactive, posing significantly fewer safety and disposal concerns.[9] |
| Sensitivity | Extremely sensitive and considered a "gold standard" for direct activity measurement.[5][7][8] | Sensitivity can be high, but varies by format (e.g., FI, FP, TR-FRET).[10][12] |
| Substrate Type | Highly versatile; compatible with virtually any unmodified peptide or protein substrate.[13][14] | Often requires modified substrates (e.g., fluorophore-tagged), which may not perfectly mimic native substrates.[1][8] |
| Interference | Less prone to interference from fluorescent compounds.[13] | Susceptible to interference from autofluorescent test compounds, which can cause false positives or negatives.[1][13] |
Table 2: Quantitative Performance Characteristics
| Parameter | Radioactivity-Based Assays | Fluorescence-Based Assays |
| Assay Quality (Z'-factor) | Can achieve high Z'-factor values, indicating excellent assay quality.[15] | Can consistently produce Z'-factor values greater than 0.7, and often approaching 0.9, making them robust for HTS.[2][15] |
| Data Readout | Direct quantification of incorporated radioactivity (e.g., counts per minute) using a scintillation counter or phosphorimager.[5][11] | Measurement of fluorescent signal (e.g., relative fluorescence units, polarization) using a microplate reader.[10][16] |
| Nature of Measurement | Direct measurement of the catalytic event (phosphate transfer).[5][6][11] | Typically an indirect measurement of the catalytic event, relying on a secondary signal change.[8] |
| ATP Concentration | Can be performed at physiologically relevant ATP concentrations (e.g., 1mM), which is crucial for accurately determining inhibitor specificity.[1] | Can be limited by high ATP concentrations, which may interfere with the signal in some formats.[1] |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.[17][18][19][20]
Caption: Experimental workflow for a radioactivity-based kinase assay.
Caption: Experimental workflow for a fluorescence-based kinase assay.
Experimental Protocols
Below are generalized protocols for performing both types of kinase assays. Specific conditions such as buffer components, substrate and enzyme concentrations, and incubation times must be optimized for each specific kinase.[11]
Protocol 1: Radioactivity-Based Kinase Assay (Dot Blot / Filter Binding Method)
This protocol describes a common method for measuring kinase activity by capturing the radiolabeled substrate on a phosphocellulose filter.[11]
Materials:
-
Purified kinase
-
Peptide or protein substrate
-
5x Kinase reaction buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl₂)[21]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ("cold") ATP
-
Test compounds dissolved in DMSO
-
P81 phosphocellulose filter paper[11]
-
Phosphoric acid (for wash steps)
-
Scintillation fluid and vials or phosphorimager screen
Procedure:
-
Reaction Preparation: On ice, prepare a master mix containing the kinase reaction buffer, substrate, and purified kinase enzyme.[11] Aliquot the mix into microcentrifuge tubes.
-
Compound Addition: Add the test compound or DMSO (for control reactions) to the appropriate tubes and mix gently.
-
Reaction Initiation: Move the experimental setup to a designated radioactivity area.[11] Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP.[11][21] The final reaction volume is typically 20-30 µL.[11][21]
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear phase.[11]
-
Stopping the Reaction: Terminate the reaction by adding phosphoric acid or by freezing the samples on dry ice.[11]
-
Substrate Capture: Using a pencil, draw a grid on the P81 filter paper.[11] Carefully spot a small volume (e.g., 3 µL) of each reaction mixture onto a designated square on the paper.[11] Allow it to air dry.
-
Washing: To remove unincorporated radiolabeled ATP, wash the filter paper several times in a bath of phosphoric acid.[11]
-
Detection: After the final wash and drying, quantify the incorporated radioactivity. This can be done by cutting out the spots and placing them in scintillation vials with fluid for a liquid scintillation counter or by exposing the filter paper to a phosphorimager screen.[5][11]
Protocol 2: Fluorescence-Based Kinase Assay (Continuous Fluorescence Intensity Method)
This protocol outlines a continuous, "add-and-read" assay that monitors kinase activity in real-time by measuring the change in fluorescence of a specialized substrate upon phosphorylation.[10][16]
Materials:
-
Purified kinase
-
Fluorescent peptide substrate (e.g., a Sox-based sensor)[10]
-
5x Assay buffer
-
MgATP solution
-
Test compounds dissolved in DMSO
-
Low-volume 384-well microplate
-
Fluorescence microplate reader capable of kinetic measurements[16]
Procedure:
-
Reagent Preparation: Prepare reaction mixtures in the absence of the substrate peptide.[10]
-
Plate Setup: Add the reaction mixture containing the kinase, buffer, and test compound (or DMSO control) to the wells of a 384-well plate.[10]
-
Pre-incubation: Pre-warm the plate to 30°C in the plate reader for approximately 5 minutes.[10]
-
Reaction Initiation: Initiate the reactions by adding the pre-warmed fluorescent peptide substrate and MgATP solution to each well.[10][16]
-
Kinetic Reading: Immediately begin monitoring the change in fluorescence emission (e.g., Ex ~360 nm / Em ~492 nm) in the plate reader.[16] Collect readings at set time intervals (e.g., every 30-120 seconds) for a duration that captures the initial linear phase of the reaction (typically 30-60 minutes).[16]
-
Data Analysis: The rate of kinase activity is determined by calculating the slope of the initial linear portion of the fluorescence signal versus time curve.[16] Inhibitor potency (IC50) can be determined by plotting the reaction rates against a range of inhibitor concentrations.
Conclusion: Selecting the Optimal Assay
Both radioactivity- and fluorescence-based assays are powerful tools for kinase research. The choice between them is not about which is universally "better," but which is best suited for the specific application.
Radioactivity-based assays remain the gold standard for their directness, high sensitivity, and versatility with native substrates. [7][13][14] They are an excellent choice for detailed kinetic studies, validating results from other platforms, and when working with kinases for which no suitable modified fluorescent substrate exists. However, the significant drawbacks are the safety hazards and regulatory burdens associated with handling and disposing of radioactive materials.[4][9]
Fluorescence-based assays are the dominant choice for high-throughput screening (HTS) in drug discovery. [1][7] Their homogeneous, "add-and-read" formats are easily automated, safer, and generally more cost-effective for large-scale screening.[7][12] The primary limitations are the potential for interference from fluorescent compounds and the reliance on engineered substrates that may not fully replicate the behavior of their native counterparts.[1][13]
Ultimately, a comprehensive kinase drug discovery program may leverage both methodologies: fluorescence-based assays for initial HTS campaigns to identify hits, followed by radioactivity-based assays to confirm activity and perform detailed characterization of the most promising lead compounds.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. promega.com [promega.com]
- 3. Protein kinase - Wikipedia [en.wikipedia.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Comparison of bioluminescent kinase assays using substrate depletion and product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assayquant.com [assayquant.com]
- 17. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 18. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 20. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling [pTyr5] EGFR (988-993) (TFA)
This guide provides crucial safety and logistical information for the handling and disposal of [pTyr5] EGFR (988-993) (TFA), a peptide derivative used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
[pTyr5] EGFR (988-993) (TFA) is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this substance are acute oral toxicity and acute and chronic aquatic toxicity[1].
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Signal Word: Warning
Hazard Pictograms:
Personal Protective Equipment (PPE)
To minimize exposure and ensure safe handling, the following personal protective equipment is mandatory.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields[1] | Protects eyes from splashes. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Skin and Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient to prevent inhalation of dust or aerosols[1]. |
Standard Operating Procedures for Safe Handling
Adherence to the following step-by-step procedures is essential for the safe handling of [pTyr5] EGFR (988-993) (TFA) from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, cool, and well-ventilated area[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
-
Keep away from direct sunlight and sources of ignition[1].
2. Handling and Preparation:
-
All handling should be conducted in a designated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols[1].
-
Ensure an eyewash station and safety shower are readily accessible[1].
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid eating, drinking, or smoking in the handling area[1].
-
Wash hands thoroughly after handling the substance[1].
3. Spill and Emergency Procedures:
-
Spill: In case of a spill, collect the spillage to prevent it from entering drains or water sources[1].
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and seek medical advice[1].
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help[1].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance[1].
4. Waste Disposal:
-
Dispose of the contents and container to an approved waste disposal plant[1].
-
Avoid release to the environment[1].
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and disposing of [pTyr5] EGFR (988-993) (TFA).
Caption: Safe handling workflow for [pTyr5] EGFR (988-993) (TFA).
Caption: Waste disposal workflow for [pTyr5] EGFR (988-993) (TFA).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
